molecular formula C10H13NO2 B1280177 Ethyl 3-amino-4-methylbenzoate CAS No. 41191-92-8

Ethyl 3-amino-4-methylbenzoate

Cat. No.: B1280177
CAS No.: 41191-92-8
M. Wt: 179.22 g/mol
InChI Key: MCNBNDUVWQEKNZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-amino-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-amino-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBNDUVWQEKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504228
Record name Ethyl 3-amino-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41191-92-8
Record name Ethyl 3-amino-4-methylbenzoate
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Record name Ethyl 3-Amino-4-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-methylbenzoate: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-amino-4-methylbenzoate is a key aromatic amine and a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its unique structural arrangement, featuring an amino group and an ethyl ester on a toluene backbone, provides a versatile scaffold for medicinal chemists. This guide delves into the fundamental physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on its role in the development of targeted cancer therapies. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a deeper understanding of the causality behind its utility and the practical considerations for its use in a research and development setting.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in complex synthetic pathways. Ethyl 3-amino-4-methylbenzoate's characteristics are summarized below, providing a critical reference for reaction design and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][2]
CAS Registry Number 41191-92-8[1]
Appearance White to almost white powder or crystals[3]
Melting Point 48.6-50.1 °C[3]
Boiling Point 105 °C at 0.2 mmHg[3][4]
Density 1.103 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
pKa 3.35 ± 0.10 (Predicted)[3]

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the ester carbonyl and amino group) influences its solubility and intermolecular interactions, which are critical considerations in crystallization and purification processes. The predicted pKa suggests the amino group is weakly basic, a key parameter when selecting catalysts or reagents for reactions involving this moiety.

Strategic Synthesis of Ethyl 3-amino-4-methylbenzoate

The efficient synthesis of Ethyl 3-amino-4-methylbenzoate is crucial for its cost-effective use in large-scale pharmaceutical production. A common and reliable method involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Reductive Amination

This protocol outlines a standard laboratory-scale synthesis. The choice of a palladium on carbon catalyst is based on its high activity and selectivity for nitro group reductions under mild conditions, minimizing side reactions.

Objective: To synthesize Ethyl 3-amino-4-methylbenzoate from Ethyl 3-nitro-4-methylbenzoate.

Materials:

  • Ethyl 3-nitro-4-methylbenzoate

  • Methanol

  • Palladium on carbon (10%)

  • Ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 140 g of ammonium formate in 400 ml of methanol.

  • To this solution, add 10 g of 10% palladium on carbon.

  • In a separate beaker, dissolve 136 g of Ethyl 3-nitro-4-methylbenzoate in 400 ml of methanol.

  • Under an inert atmosphere, add the methanolic solution of the nitro compound dropwise to the reaction flask at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Ammonium formate serves as a convenient and efficient hydrogen donor in catalytic transfer hydrogenation, offering a safer alternative to gaseous hydrogen.

  • Methanol is an excellent solvent for both the starting material and the ammonium formate, facilitating a homogeneous reaction mixture.

  • The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst.

Caption: Synthetic workflow for Ethyl 3-amino-4-methylbenzoate.

Applications in Drug Development: A Gateway to Kinase Inhibitors

Ethyl 3-amino-4-methylbenzoate is a celebrated intermediate in the pharmaceutical industry, most notably for its role in the synthesis of tyrosine kinase inhibitors (TKIs) used in cancer therapy.[5] Its structure is a key component of the core scaffold of drugs like Nilotinib and Imatinib, which are frontline treatments for chronic myeloid leukemia (CML).[5]

The strategic placement of the amino and methyl groups allows for the construction of the complex heterocyclic systems characteristic of these targeted therapies. The amino group serves as a nucleophilic handle for coupling with other heterocyclic moieties, while the methyl group can influence the molecule's conformation and interaction with the target protein.

Signaling Pathway Context: The Bcr-Abl Tyrosine Kinase

Imatinib and Nilotinib function by inhibiting the Bcr-Abl tyrosine kinase, an aberrant enzyme that is constitutively active in CML and drives uncontrolled cell proliferation. Ethyl 3-amino-4-methylbenzoate provides the foundational structure upon which the pharmacophore responsible for binding to the ATP-binding site of the Bcr-Abl kinase is built.

Bcr_Abl_Inhibition cluster_0 Cancer Cell Bcr_Abl Bcr-Abl Kinase (Constitutively Active) Substrate Substrate Protein Bcr_Abl->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Imatinib) TKI->Bcr_Abl Inhibition

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-Amino-4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3-amino-4-methylbenzoate is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility in the construction of complex molecular architectures, particularly in the development of kinase inhibitors for targeted cancer therapies, makes a thorough understanding of its physicochemical properties essential. Among these properties, solubility is of paramount importance, as it governs everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the solubility of ethyl 3-amino-4-methylbenzoate, including known qualitative data, a detailed experimental protocol for quantitative solubility determination, and an exploration of the underlying chemical principles that dictate its solubility profile.

Introduction to Ethyl 3-Amino-4-Methylbenzoate and the Significance of Solubility

Ethyl 3-amino-4-methylbenzoate (CAS RN: 41191-92-8) is a substituted aromatic amine and ester.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of chemical transformations. This versatility has led to its use as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the core structure of several tyrosine kinase inhibitors.

In the realm of drug development, the solubility of an API or its intermediates is a critical parameter that must be well-characterized.[2][3] Solubility data informs decisions at nearly every stage of the pharmaceutical pipeline:

  • Process Chemistry: The selection of appropriate solvents is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

  • Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation: The bioavailability of a drug is often limited by its solubility. Developing a formulation that can effectively deliver a therapeutic agent to its target requires a deep understanding of its solubility in various excipients and physiological fluids.[3]

Given the importance of this parameter, and the limited availability of quantitative solubility data for ethyl 3-amino-4-methylbenzoate in the public domain, this guide aims to empower researchers with the knowledge and tools to determine this critical data in their own laboratories.

Physicochemical Properties and Known Solubility Data

A summary of the known physicochemical properties of ethyl 3-amino-4-methylbenzoate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][4]
Molecular Weight 179.22 g/mol [1][4]
Appearance White to almost white powder or crystal[1][5]
Melting Point 48.0 to 52.0 °C[1][5]
Boiling Point 105 °C at 0.2 mmHg[1][5]
Qualitative Solubility Soluble in Methanol[1][5]

While quantitative data is scarce, the chemical structure of ethyl 3-amino-4-methylbenzoate allows for informed predictions about its solubility in a range of solvents. The presence of a nonpolar benzene ring and an ethyl group suggests that it will be soluble in many common organic solvents.[6][7] The polar amino and ester groups, capable of hydrogen bonding, will contribute to its solubility in more polar organic solvents. The basicity of the amino group also implies that the solubility of ethyl 3-amino-4-methylbenzoate in aqueous solutions will be pH-dependent, with increased solubility in acidic conditions due to the formation of the protonated and more polar anilinium ion.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium (or thermodynamic) solubility of a solid compound in a given solvent.[1][2] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically. The World Health Organization (WHO) recommends this method for solubility determination in the context of the Biopharmaceutics Classification System (BCS).[1]

Causality Behind Experimental Choices

The protocol described below is designed to be a self-validating system. Each step is chosen to ensure the accurate and reproducible determination of thermodynamic solubility.

  • Excess Solid: The use of an excess of the solid compound is crucial to ensure that the solution becomes saturated and that a true equilibrium between the dissolved and undissolved solid is established.[2]

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is therefore essential for obtaining accurate and reproducible results. For pharmaceutical applications, 37 ± 1 °C is often used to simulate physiological conditions.[1]

  • Agitation: Continuous agitation ensures that the entire surface of the solid is in contact with the solvent, which facilitates the dissolution process and helps the system reach equilibrium more rapidly. The agitation speed should be optimized to prevent particle agglomeration without creating a vortex.[1]

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the compound, the solvent, and the agitation conditions. It is therefore necessary to sample the solution at multiple time points to confirm that the concentration of the dissolved solid has reached a plateau, indicating that equilibrium has been established.[1][2]

  • Phase Separation: After reaching equilibrium, it is critical to separate the undissolved solid from the saturated solution without altering the composition of the solution. Filtration or centrifugation are common methods for achieving this.

  • Analytical Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required to accurately quantify the concentration of the dissolved compound in the saturated solution.

Step-by-Step Experimental Protocol

This protocol provides a framework for determining the solubility of ethyl 3-amino-4-methylbenzoate in a chosen solvent.

Materials and Equipment:

  • Ethyl 3-amino-4-methylbenzoate (purity >98%)

  • Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of the Solid-Solvent Slurry:

    • Accurately weigh an amount of ethyl 3-amino-4-methylbenzoate that is in excess of its expected solubility and add it to a scintillation vial.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurry at a constant speed for a predetermined period (e.g., 24-48 hours). To confirm that equilibrium has been reached, samples should be taken at various time points (e.g., 12, 24, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure complete removal of any undissolved solid, either:

      • Centrifuge the sample and collect the supernatant.

      • Filter the sample through a syringe filter that is compatible with the solvent.

  • Analysis:

    • Dilute the saturated solution with the appropriate solvent to a concentration that is within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of ethyl 3-amino-4-methylbenzoate.

    • Prepare a calibration curve using standard solutions of known concentrations of ethyl 3-amino-4-methylbenzoate to quantify the concentration in the experimental sample.

  • Calculation of Solubility:

    • Calculate the concentration of ethyl 3-amino-4-methylbenzoate in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess ethyl 3-amino-4-methylbenzoate B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature B->C D Sample at multiple time points C->D Until equilibrium is reached E Centrifuge or filter the sample D->E F Dilute the saturated solution E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for solubility determination using the shake-flask method.

Predictive Models for Solubility

While experimental determination is the gold standard, computational models can provide useful estimates of solubility, particularly in the early stages of drug discovery.[2] Models such as the Yalkowsky's General Solubility Equation (GSE) and more complex machine learning approaches can predict aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[8] For solubility in various organic solvents, group contribution methods like UNIFAC can be employed.[9][10] These predictive tools can aid in solvent screening and prioritizing experimental work.

Conclusion

A comprehensive understanding of the solubility of ethyl 3-amino-4-methylbenzoate is indispensable for its effective use in pharmaceutical research and development. While readily available quantitative data is limited, this guide provides a robust framework for its experimental determination using the well-established shake-flask method. By adhering to the principles of scientific integrity and sound experimental design outlined herein, researchers can generate the high-quality solubility data needed to drive their projects forward. The provided protocol, grounded in authoritative methodologies, serves as a self-validating system to ensure the accuracy and reliability of these critical measurements.

References

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. (n.d.). Retrieved from [Link]

  • Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J. (2024, September 9). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. (2025, August 16). Retrieved from [Link]

  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. (2025, August 6). Retrieved from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]

  • Solubility experiments of aniline tetramer in different solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - Bentham Open Archives. (2011, November 4). Retrieved from [Link]

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15). Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. (n.d.). Retrieved from [Link]

  • Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Ethyl 3-amino-4-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8) is a bifunctional aromatic building block critical to modern medicinal chemistry.[1] Its structural utility lies in the "Push-Pull" electronic character of the benzene ring—facilitated by the electron-donating amine (


) and the electron-withdrawing ethyl ester (

).

This guide details its role as a primary scaffold for Type II Kinase Inhibitors (e.g., Bcr-Abl inhibitors like Nilotinib), its application in constructing quinazolin-4(3H)-one heterocycles, and validated protocols for its functionalization via Sandmeyer and Buchwald-Hartwig chemistries.

Structural Analysis & Reactivity Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: Ethyl 3-amino-4-methylbenzoate[1]

  • CAS Number: 41191-92-8[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 179.22 g/mol [1][3][2]

  • Appearance: Off-white to beige crystalline powder

  • Melting Point: 48–52 °C

The "Orthogonal" Reactivity Map

The molecule offers three distinct sites for chemical manipulation, allowing for high-precision divergent synthesis.

  • The Amine (

    
    ):  A nucleophilic handle. It is sterically modulated by the ortho-methyl group but remains sufficiently reactive for 
    
    
    
    displacements, reductive aminations, and diazotization.
  • The Ester (

    
    ):  An electrophilic trap. It serves as a masked carboxylic acid, stable under basic conditions used to functionalize the amine, yet readily hydrolyzable or convertible to amides/hydrazides.
    
  • The Methyl Group (

    
    ):  Provides metabolic stability (blocking the para-position relative to the amine) and hydrophobic binding interactions in enzyme pockets.
    

ReactivityMap Center Ethyl 3-amino-4-methylbenzoate Amine C3-Amine (Nucleophile) Center->Amine Primary Reactivity Ester C1-Ester (Electrophile) Center->Ester Secondary Reactivity Ring Aromatic Ring Center->Ring Scaffold Kinase Kinase Inhibitor Core (Buchwald/SNAr) Amine->Kinase Sandmeyer Aryl Halides (I/Br) (Diazotization) Amine->Sandmeyer Heterocycle Quinazolin-4-ones (Cyclocondensation) Ester->Heterocycle + Amine Cyclization

Figure 1: Orthogonal reactivity map demonstrating the divergent synthetic pathways accessible from the core scaffold.

Pharmaceutical Application: Kinase Inhibitor Synthesis[7]

The most high-value application of Ethyl 3-amino-4-methylbenzoate is as the "Tail" fragment in the synthesis of Bcr-Abl Tyrosine Kinase Inhibitors (TKIs).

The Nilotinib Strategy

In the synthesis of Nilotinib (Tasigna), the 3-amino-4-methylbenzoate moiety is crucial.[4] The synthetic logic follows a "Convergent Assembly":

  • Amine Functionalization: The

    
    -amine is coupled with a pyrimidine pharmacophore (e.g., 4-(3-pyridinyl)-2-chloropyrimidine) via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (
    
    
    
    ).
  • Ester Hydrolysis: The ethyl ester is saponified to the carboxylic acid.

  • Amide Coupling: The resulting acid is coupled with a "Head" amine (e.g., 3-(trifluoromethyl)-4-methylaniline) to complete the drug molecule.

Why this specific isomer? The


-methyl group is essential for selectivity. It induces a conformational twist in the final drug molecule that allows it to bind to the DFG-out conformation of the kinase, a key mechanism for overcoming Imatinib resistance.

Heterocyclic Construction: Quinazolin-4(3H)-ones[8][9]

Ethyl 3-amino-4-methylbenzoate is a premier precursor for quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs, EGFR inhibitors).

Synthetic Pathway (Niementowski Variation)

Reaction with formamide or urea yields the quinazolinone core. The ester group cyclizes with the amine-derived intermediate.

ReagentConditionsProduct OutcomeMechanism
Formamide 180°C, neat, 4-6h4-Methyl-quinazolin-4(3H)-oneNiementowski Condensation
Urea 190°C, neatQuinazoline-2,4(1H,3H)-dioneMelt Fusion
Chloroacetyl chloride

, Acetone
Pyrrolo[2,1-c]quinazolinoneN-acylation

Cyclization

Validated Experimental Protocol: Sandmeyer Iodination

Objective: Convert Ethyl 3-amino-4-methylbenzoate to Ethyl 3-iodo-4-methylbenzoate . Significance: This transforms the nucleophilic amine into an electrophilic iodide, enabling Suzuki-Miyaura coupling for biaryl synthesis.

Reagents & Materials
  • Ethyl 3-amino-4-methylbenzoate (10 mmol, 1.79 g)

  • Sodium Nitrite (

    
    ) (12 mmol, 0.83 g)
    
  • Potassium Iodide (

    
    ) (20 mmol, 3.32 g)
    
  • 
     (6M aqueous solution)
    
  • Acetonitrile/Water (1:1 mixture)

Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve the amine in 20 mL of acetonitrile and cool to 0°C in an ice-salt bath.

    • Add 15 mL of 6M HCl dropwise. The amine hydrochloride salt may precipitate; maintain stirring.[5]

    • Dissolve

      
       in 5 mL water. Add this solution sub-surface to the reaction mixture over 15 minutes.
      
    • Checkpoint: Maintain temperature

      
       to prevent diazonium decomposition to the phenol. Stir for 30 mins.
      
  • Iodination (Sandmeyer Displacement):

    • Dissolve

      
       in 10 mL water.
      
    • Add the cold diazonium solution slowly to the KI solution (quenching into the nucleophile prevents side reactions).

    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark oil/solid.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup & Purification:

    • Dilute with Ethyl Acetate (50 mL) and wash with 10% Sodium Thiosulfate (

      
      ) to remove excess iodine (color changes from dark purple to yellow).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes:EtOAc 9:1).

SandmeyerWorkflow Start Start: Ethyl 3-amino-4-methylbenzoate Step1 Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Step1 Intermediate Intermediate: Aryl Diazonium Salt Step1->Intermediate - H2O Step2 Step 2: Iodination (KI, aqueous, RT) Intermediate->Step2 + I-, - N2 (gas) Workup Workup: Na2S2O3 Wash (Removes I2) Step2->Workup Product Product: Ethyl 3-iodo-4-methylbenzoate Workup->Product

Figure 2: Process flow for the Sandmeyer conversion of the amino group to an iodide.[1]

Quality Control & Analytics

When characterizing Ethyl 3-amino-4-methylbenzoate or its derivatives, the following spectral signatures are definitive:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.30 (t, 3H):  Ethyl ester (
      
      
      
      )
    • 
       2.15 (s, 3H):  Aryl Methyl (
      
      
      
      )
    • 
       4.25 (q, 2H):  Ethyl ester (
      
      
      
      )
    • 
       5.10 (s, 2H):  Amine (
      
      
      
      ) — Disappears on
      
      
      shake.
    • 
       7.10 - 7.30 (m, 3H):  Aromatic protons (ABC pattern typical of 1,3,4-substitution).
      
  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Note: The amine is prone to oxidation. Samples should be stored under nitrogen. If the color turns dark brown, recrystallize from Ethanol/Water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (1977). Ethyl 4-Amino-3-methylbenzoate. Org. Synth. 57, 11. (Provides foundational protocols for similar isomers). Retrieved from [Link]

  • Molecules. (2003).[6] Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone Moieties. (Demonstrates the cyclization utility of amino-benzoates). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 3-amino-4-methylbenzoate from 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl 3-amino-4-methylbenzoate

Executive Summary

This guide details the synthesis of Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8) from 3-amino-4-methylbenzoic acid . This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and local anesthetics.

The presence of both an amino group (basic) and a carboxylic acid (acidic) on the starting material creates a zwitterionic lattice that significantly reduces solubility in non-polar solvents. This protocol addresses the kinetic barriers of heterogeneous esterification and provides two validated routes:

  • Method A (Thionyl Chloride): Anhydrous generation of HCl; preferred for high yield and moisture sensitivity.

  • Method B (Sulfuric Acid): Classic Fischer esterification; preferred for cost-efficiency and safety (avoiding

    
    ).
    

Chemical Strategy & Mechanism

The transformation is a Fischer Esterification .[1][2][3][4] The reaction is an equilibrium process governed by Le Chatelier's principle.

  • The Challenge: The 3-amino group is susceptible to protonation. In the presence of strong acid (

    
    ), the amine forms an ammonium salt (
    
    
    
    ). While this protects the amine from side reactions (like amide coupling), it also deactivates the ring slightly. However, the carboxylic acid carbon remains sufficiently electrophilic once activated.
  • The Solution: We utilize a large excess of Absolute Ethanol (acting as both solvent and reactant) to drive the equilibrium toward the ester. Water removal (via molecular sieves or azeotropic distillation) is beneficial but often unnecessary if the alcohol excess is large enough.

Reaction Mechanism (DOT Visualization)

FischerMechanism Start 3-amino-4-methylbenzoic acid Protonation Carbonyl Protonation (Activation) Start->Protonation + H+ Attack Nucleophilic Attack (EtOH) Protonation->Attack + EtOH Transfer Proton Transfer & Water Elimination Attack->Transfer - H+ (shuffle) Product Ethyl 3-amino-4-methylbenzoate Transfer->Product - H2O, - H+

Figure 1: Acid-catalyzed mechanism converting the carboxylic acid to the ethyl ester.[3][4]

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (High Yield)

Best for: Small to medium scale (1g – 50g), high purity requirements.

Safety Warning: Thionyl chloride (


) reacts violently with water to release 

and

gases. Perform all operations in a fume hood.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[5][6][7][8]

  • Thionyl Chloride (2.0 – 3.0 eq)

  • Absolute Ethanol (0.5 M concentration relative to substrate)

Step-by-Step Protocol:

  • Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser (capped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Solvation: Charge the RBF with Absolute Ethanol (e.g., 25 mL for 1.0 g substrate). Cool the ethanol to 0°C using an ice bath.

  • Acid Generation: Add Thionyl Chloride dropwise via the addition funnel over 15-20 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 10°C to prevent uncontrolled boiling.

  • Substrate Addition: Remove the ice bath. Add 3-amino-4-methylbenzoic acid (solid) in portions.

    • Observation: The solid may not dissolve immediately.

  • Reflux: Heat the mixture to reflux (approx. 80°C oil bath) for 4–6 hours .

    • Checkpoint: The solution should become clear as the starting material is consumed. Monitor by TLC (30% EtOAc in Hexane).

  • Concentration: Cool to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to obtain a sticky residue (the hydrochloride salt of the ester).

  • Neutralization (Critical):

    • Resuspend the residue in EtOAc (30 mL).

    • Slowly add Saturated Aqueous

      
       while stirring until pH ~8. (Caution: 
      
      
      
      evolution).
    • Why: This deprotonates the ammonium salt, liberating the free amine which partitions into the organic layer.

  • Isolation: Separate the layers. Wash the organic layer with Brine (1x), dry over anhydrous

    
    , filter, and concentrate.
    
Method B: Sulfuric Acid Catalysis (Classic)

Best for: Large scale, cost-sensitive operations.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[5][6][7][8]

  • Conc. Sulfuric Acid (

    
    ) (1.5 – 2.0 eq)
    
  • Absolute Ethanol (Excess, solvent)[9]

Step-by-Step Protocol:

  • Setup: Round-bottom flask with stir bar and reflux condenser.

  • Mixing: Add 3-amino-4-methylbenzoic acid (e.g., 5.0 g) to Absolute Ethanol (50 mL).

  • Catalyst Addition: Add Conc.

    
      dropwise.
    
    • Note: The amine will protonate immediately. The solution may warm up.

  • Reflux: Heat to reflux for 8–12 hours .

    • Optimization: If conversion is slow (checked by TLC), add activated molecular sieves (3Å) to the flask to trap water.

  • Workup:

    • Remove ~80% of the ethanol via rotary evaporation.

    • Pour the concentrate into crushed ice (approx. 100 g).

    • Neutralize with

      
       solution until basic (pH 9). The product often precipitates as a white/off-white solid.
      
  • Purification: Filter the solid. If gummy/oily, extract with Dichloromethane (DCM), dry, and concentrate.

Process Workflow & Purification

Workflow Rxn Reflux in EtOH + Acid Evap Evaporate Excess EtOH Rxn->Evap Neut Neutralize (NaHCO3/Na2CO3) pH > 8 Evap->Neut Extract Partition: EtOAc / Water Neut->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Cryst Recrystallization (Hexane/EtOAc) Dry->Cryst

Figure 2: Downstream processing workflow.

Purification Strategy:

  • Crude State: The product is usually an off-white solid or pale yellow oil that solidifies.

  • Recrystallization: If purity is <98%, recrystallize from a mixture of Hexane:Ethyl Acetate (9:1) or pure Ethanol/Water .

  • Flash Chromatography: Silica gel; Eluent: 10%

    
     30% EtOAc in Hexanes.
    

Quality Control & Data Validation

Compare your isolated product against these standard metrics.

PropertySpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation of the amine.
Melting Point 48 – 50 °C Distinct from methyl ester (MP varies).
Rf Value ~0.45TLC System: Hexane:EtOAc (7:3).
Solubility Soluble in EtOAc, DCM, MeOH.Insoluble in water (neutral form).

Spectroscopic Validation (


-NMR, 400 MHz, 

):
  • 
     7.85 (d, 1H):  Aromatic proton (H6, ortho to ester).
    
  • 
     7.35 (s, 1H):  Aromatic proton (H2, ortho to ester/meta to methyl).
    
  • 
     7.10 (d, 1H):  Aromatic proton (H5, ortho to methyl).
    
  • 
     4.35 (q, 2H): Ethyl  methylene (
    
    
    
    ). Diagnostic peak.
  • 
     3.80 (br s, 2H):  Amine protons (
    
    
    
    ). Exchangeable.
  • 
     2.20 (s, 3H):  Aryl-Methyl group (
    
    
    
    ).
  • 
     1.38 (t, 3H): Ethyl  methyl group (
    
    
    
    ).

References

  • Cohen, J. B. (1920). Practical Organic Chemistry. (Classic reference for Fischer Esterification of amino-benzoic acids). Macmillan.
  • PubChem. (2023). Ethyl 3-amino-4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Org. Synth. (1928). Benzocaine (Analogous Procedure). Organic Syntheses, Coll. Vol. 1, p.113. Retrieved from [Link]

Sources

Application Note: Fischer Esterification Protocol for the Synthesis of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 3-amino-4-methylbenzoate via the Fischer esterification of 3-amino-4-methylbenzoic acid. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and includes critical insights for ensuring a successful and safe synthesis.

Introduction and Significance

Ethyl 3-amino-4-methylbenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif, featuring an aminobenzoate core, is present in a variety of biologically active molecules. The Fischer esterification, a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, provides an efficient route to this important intermediate.[1][2] This application note will detail a robust protocol for this transformation, emphasizing the scientific principles that govern the reaction's success.

The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the formation of the ester product.[3][5]

The mechanism proceeds through several key steps:[1][2]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[1][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]

  • Nucleophilic Attack by the Alcohol: The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon.[1][5] This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.[1]

  • Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.[1]

To favor the formation of the ester, a large excess of the alcohol (ethanol) is typically used, which, according to Le Châtelier's principle, shifts the equilibrium to the product side.[3] Additionally, the sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water produced and further driving the reaction forward.[7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 3-amino-4-methylbenzoate.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMolesNotes
3-Amino-4-methylbenzoic acidC₈H₉NO₂151.1610.0 g0.066 molStarting material
Ethanol (absolute)C₂H₅OH46.07100 mL1.71 molReagent and solvent
Sulfuric acid (concentrated)H₂SO₄98.085.0 mL0.092 molCatalyst and dehydrating agent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-For neutralization
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Charge 250 mL RBF with 3-amino-4-methylbenzoic acid and ethanol. B 2. Slowly add concentrated sulfuric acid with cooling and stirring. A->B C 3. Assemble reflux apparatus and heat the mixture to reflux. B->C D 4. Monitor reaction progress by TLC (e.g., 4-6 hours). C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Pour the mixture into ice-water. E->F G 7. Neutralize with saturated NaHCO₃ solution until pH ~7-8. F->G H 8. Extract the aqueous layer with ethyl acetate (3x). G->H I 9. Combine organic layers and wash with brine. H->I J 10. Dry the organic layer over anhydrous Na₂SO₄. I->J K 11. Filter and concentrate under reduced pressure. J->K L 12. Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate). K->L M 13. Characterize the purified product (NMR, IR, MS). L->M

Caption: Workflow for the synthesis of Ethyl 3-amino-4-methylbenzoate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.066 mol) of 3-amino-4-methylbenzoic acid.

    • Add 100 mL of absolute ethanol to the flask and stir to dissolve the solid.

    • In an ice bath, slowly and cautiously add 5.0 mL of concentrated sulfuric acid to the stirred solution. Caution: The addition of sulfuric acid to ethanol is highly exothermic.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to reflux for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with stirring.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[8] Be cautious as this will cause effervescence (release of CO₂ gas).

    • Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

    • Combine the organic layers and wash with brine (saturated NaCl solution) (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-amino-4-methylbenzoate.

Characterization of Ethyl 3-amino-4-methylbenzoate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₂[10]
Molecular Weight 179.22 g/mol [10]
Appearance White to off-white solid
Melting Point 48-52 °C
Boiling Point 310.1 °C at 760 mmHg[11]
¹H NMR (CDCl₃, ppm) Characteristic peaks for ethyl and aminomethylbenzoyl groups.
IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=O (ester), and aromatic C-H stretches.

Safety and Hazard Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12][13]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[13][14] Handle it with extreme care in a well-ventilated fume hood.[14] Always add acid to the alcohol slowly and with cooling.[12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]

  • Ethanol and Ethyl Acetate: These solvents are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and ensure adequate heating. Confirm the quality of the starting materials and reagents.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during neutralization to prevent emulsion formation.
Product is an oil and does not solidify Presence of impurities.Purify the product using column chromatography. Ensure all solvent is removed under high vacuum.
Dark-colored product Decomposition due to excessive heat.Maintain a gentle reflux and avoid overheating.

Conclusion

This application note provides a detailed and reliable protocol for the Fischer esterification of 3-amino-4-methylbenzoic acid to synthesize Ethyl 3-amino-4-methylbenzoate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development needs.

References

  • BYJU'S. Fischer Esterification Detailed Mechanism. (n.d.). Retrieved from [Link]

  • JoVE. (2020). Esterification - Concept. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. (n.d.). Retrieved from [Link]

  • Truman State University. Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Truman State University. Fischer Esterification of 3-nitrobenzoic acid. (2017). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. (n.d.). Retrieved from [Link]

  • Chemsrc. Ethyl 3-amino-4-methylbenzoate. (n.d.). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Retrieved from [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024, January 5). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 3-amino-4-methylbenzoate via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the synthesis of Ethyl 3-amino-4-methylbenzoate via the catalytic transfer hydrogenation of Ethyl 3-nitro-4-methylbenzoate . While high-pressure hydrogenation (H₂ gas) is a standard industrial route, it requires specialized autoclaves and poses significant safety risks regarding gas containment.[1]

Why Transfer Hydrogenation? The method described herein utilizes ammonium formate as a hydrogen donor with a Palladium on Carbon (Pd/C) catalyst.[1] This approach is superior for bench-to-pilot scale applications because:

  • Safety: It eliminates the need for high-pressure hydrogen cylinders and autoclaves.

  • Selectivity: Mild conditions reduce the risk of over-reduction or side reactions common with high-energy hydrogenation.

  • Scalability: The reaction is driven by stoichiometry and thermal control rather than gas mass transfer rates, making scale-up more predictable.[1]

Safety & Hazard Analysis (Critical)

WARNING: This procedure involves pyrophoric catalysts and flammable solvents.[1] Adhere to strict safety protocols.

Hazard CategorySpecific RiskMitigation Protocol
Pyrophoric Material Pd/C (Palladium on Carbon) can ignite spontaneously in air, especially when dry or after absorbing hydrogen.Always keep Pd/C wet with water or solvent.[1] Never add dry catalyst to a hot solvent.[1] Purge reaction vessels with inert gas (Nitrogen/Argon) before addition.[1]
Exothermic Reaction The decomposition of ammonium formate and subsequent reduction releases heat and gas (CO₂, NH₃).[1]Control the addition rate of the substrate. Use a reflux condenser to manage solvent vapor.[1] Monitor internal temperature strictly.
Solvent Toxicity Methanol is toxic and flammable.[1]Work in a certified chemical fume hood.[1] Avoid inhalation and skin contact.[1]

Retrosynthetic Pathway & Mechanism

The synthesis relies on the nitro-to-amine reduction. Ammonium formate decomposes in the presence of Pd to generate active hydrogen species on the catalyst surface, which then reduce the nitro group.[1]

ReactionScheme Nitro Ethyl 3-nitro-4-methylbenzoate (Substrate) Intermediate Pd-H Surface Species Nitro->Intermediate Adsorption Reagents Pd/C (10%) Ammonium Formate Methanol Reagents->Intermediate Decomposition Product Ethyl 3-amino-4-methylbenzoate (Target) Intermediate->Product Reduction (-O2, +H2) Byproducts CO2 (gas) + NH3 (gas) + H2O Intermediate->Byproducts

Figure 1: Mechanistic pathway for the transfer hydrogenation of the nitro precursor to the aniline derivative.[1]

Experimental Protocol

Scale: Pilot Scale (approx. 150g output) Total Time: 4–6 Hours

Materials & Equipment[2][3][4][5]
  • Reagents:

    • Ethyl 3-nitro-4-methylbenzoate (Starting Material)[2]

    • Ammonium Formate (Hydrogen Donor)[1]

    • Palladium on Carbon (10% Pd, wetted approx. 50% water recommended for safety)[1]

    • Methanol (Solvent, HPLC Grade)[1]

  • Equipment:

    • 2L Three-neck Round Bottom Flask (RBF)

    • Mechanical Stirrer (Overhead preferred for slurry handling)[1]

    • Reflux Condenser[1]

    • Addition Funnel (Pressure-equalizing)

    • Temperature Probe[1]

    • Inert Gas Line (Nitrogen)[1]

Step-by-Step Procedure
Phase 1: Catalyst & Donor Preparation[1]
  • Setup: Equip the 2L RBF with the mechanical stirrer, reflux condenser, and temperature probe. Flush the system with Nitrogen for 10 minutes.

  • Charging: Carefully charge 10 g of 10% Pd/C into the flask.

    • Note: Add a small amount of water (10-20 mL) first to wet the flask surface if using dry catalyst, though wetted catalyst is preferred.[1]

  • Solvent Addition: Add 400 mL of Methanol to the flask. Stir gently to suspend the catalyst.[1]

  • Donor Addition: Add 140 g of Ammonium Formate to the suspension. Stir until partially dissolved.

    • Observation: The mixture may cool slightly due to the endothermic dissolution of the salt.[1]

Phase 2: Reaction Initiation[1]
  • Substrate Solution: In a separate beaker, dissolve 136 g of Ethyl 3-nitro-4-methylbenzoate in 400 mL of Methanol . Ensure complete dissolution (warm slightly if necessary, but cool to RT before addition).

  • Controlled Addition: Transfer the substrate solution to the addition funnel.

  • Reaction: Begin adding the substrate solution dropwise to the catalyst suspension at room temperature.

    • Critical Control Point: The reaction is exothermic .[2] The temperature will rise, and the methanol may reach boiling point (reflux).[1] Adjust the addition rate to maintain a gentle, controlled reflux. Do not allow the reaction to become vigorous.

    • Gas Evolution:[1] You will observe gas evolution (CO₂/NH₃).[1] Ensure the condenser is functioning efficiently.

Phase 3: Completion & Workup[1]
  • Digestion: After the addition is complete, continue stirring. If the exotherm subsides, apply external heat to maintain a gentle reflux for 30–60 minutes.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1). The starting material (Nitro) spot should disappear, and a lower Rf fluorescent spot (Amine) should appear.[1]

  • Filtration: Once complete, cool the mixture to room temperature. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

    • Safety: Do not suck the catalyst dry on the filter paper; keep it wet to prevent ignition. Wash the filter cake with 50 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the majority of the Methanol.

  • Precipitation: Add 400 mL of cold water to the residue.[1] The product, Ethyl 3-amino-4-methylbenzoate, will precipitate as a white to off-white solid.

  • Final Collection: Filter the solid, wash with cold water (2 x 100 mL), and dry.

    • Note: For many downstream applications (like Nilotinib synthesis), the "wet product" is sufficiently pure.[1] If dry storage is needed, dry in a vacuum oven at 45°C.[1]

Quantitative Data & Specifications

ParameterSpecificationNotes
Theoretical Yield ~116 gBased on 100% conversion of 136g starting material.
Expected Yield 110–115 g (90–95%) High efficiency typical of transfer hydrogenation.[1]
Appearance White to off-white crystalline solidDarkening indicates oxidation; store under inert atmosphere.
Melting Point 48.0 – 52.0 °CSharp melting point indicates high purity.[1]
Purity (HPLC/GC) >98.0%Required for pharmaceutical intermediate grade.[1][3]

Process Troubleshooting

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check TLC/HPLC Is SM present? Problem->Check1 Check2 Check Catalyst Activity Is Pd/C poisoned? Check1->Check2 Yes Action1 Add more Ammonium Formate (0.2 eq increments) Check2->Action1 Donor Depleted Action2 Increase Temperature (Gentle Reflux) Check2->Action2 Kinetics Slow

Figure 2: Decision tree for troubleshooting incomplete reaction conversion.

References

  • ChemicalBook. Ethyl 3-Amino-4-methylbenzoate Synthesis & Properties. (Accessed 2026).[1] Link

  • European Patent Office. Process for the preparation of pure Nilotinib and its salt.[1] Patent EP3404025.[1] Link

  • Tokyo Chemical Industry (TCI). Product Specification: Ethyl 3-Amino-4-methylbenzoate (E1025).[2]Link[1]

Sources

Application Notes & Protocols: A Researcher's Guide to the Acylation of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 3-amino-4-methylbenzoate is a pivotal building block in the landscape of modern organic and medicinal chemistry. Its substituted aniline structure provides a versatile scaffold for constructing more complex molecular architectures. The N-acylation of this compound is a fundamental transformation that converts the nucleophilic amino group into a stable amide linkage, a functional group that is a cornerstone of countless pharmaceutical agents and functional materials. Acylated derivatives of aminobenzoates are crucial intermediates in the synthesis of important drugs, including angiotensin II receptor blockers and targeted cancer therapies like Nilotinib and Imatinib.[1][2] This guide provides an in-depth exploration of the principles, protocols, and practical considerations for the successful acylation of Ethyl 3-amino-4-methylbenzoate, tailored for researchers and professionals in drug development.

Part 1: Scientific Principles of N-Acylation

The acylation of Ethyl 3-amino-4-methylbenzoate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride.

Mechanism of Action: The reaction proceeds through a tetrahedral intermediate. The stability and reactivity of the starting materials and intermediates are influenced by the electronic environment of the aromatic ring. In Ethyl 3-amino-4-methylbenzoate, the amino group (-NH₂) and the methyl group (-CH₃) are electron-donating groups, which increase the electron density of the benzene ring and enhance the nucleophilicity of the amino group. Conversely, the ethyl ester group (-COOEt) is an electron-withdrawing group. The interplay of these substituents dictates the reactivity of the amine and the conditions required for efficient transformation.

The general mechanism using an acyl chloride is depicted below:

Caption: General mechanism of N-acylation via nucleophilic acyl substitution.

Part 2: Experimental Protocols

Two robust and widely applicable protocols for the acylation of Ethyl 3-amino-4-methylbenzoate are presented below. These methods utilize different acylating agents and conditions, offering flexibility based on available reagents and desired product characteristics.

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes the formation of Ethyl 3-acetamido-4-methylbenzoate. It employs acetic anhydride as the acylating agent in the presence of a weak acid catalyst, which provides a straightforward and efficient method for acetylation.[3]

Workflow Diagram:

Acetylation_Workflow start Start reagents 1. Dissolve Ethyl 3-amino-4-methylbenzoate in glacial acetic acid. start->reagents addition 2. Add acetic anhydride dropwise while stirring at room temperature. reagents->addition reaction 3. Stir mixture for 1-2 hours. Monitor reaction by TLC. addition->reaction quench 4. Pour reaction mixture into ice-cold water to precipitate product. reaction->quench filtration 5. Collect the solid product by vacuum filtration. quench->filtration wash 6. Wash the solid with cold water to remove impurities. filtration->wash dry 7. Dry the product in a vacuum oven. wash->dry end End: Ethyl 3-acetamido-4-methylbenzoate dry->end

Caption: Workflow for N-acetylation using acetic anhydride.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 3-amino-4-methylbenzoate (1.0 eq) in a minimal amount of glacial acetic acid.

  • Acylating Agent Addition: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature. An ice bath can be used to control any exotherm.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing the flask with additional cold water to ensure complete transfer.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Protocol 2: N-Benzoylation via Schotten-Baumann Reaction

This protocol details the synthesis of Ethyl 3-benzamido-4-methylbenzoate using benzoyl chloride under Schotten-Baumann conditions. This classic method is highly effective and utilizes a biphasic system to neutralize the HCl byproduct, driving the reaction to completion.[4][5][6]

Workflow Diagram:

Schotten_Baumann_Workflow start Start phase1 1. Dissolve Ethyl 3-amino-4-methylbenzoate in an organic solvent (e.g., DCM). start->phase1 phase2 2. Add aqueous NaOH solution (e.g., 10% w/v) to create a biphasic system. phase1->phase2 addition 3. Add benzoyl chloride dropwise with vigorous stirring over 15-30 mins. phase2->addition reaction 4. Stir vigorously for 1 hour at room temp. Monitor reaction by TLC. addition->reaction separation 5. Transfer to a separatory funnel and separate the organic layer. reaction->separation wash 6. Wash organic layer with dilute HCl, then saturated NaHCO₃, then brine. separation->wash dry 7. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate 8. Filter and concentrate the solvent under reduced pressure. dry->concentrate purify 9. Purify the crude product by recrystallization (e.g., from ethanol/water). concentrate->purify end End: Ethyl 3-benzamido-4-methylbenzoate purify->end

Caption: Workflow for N-benzoylation via Schotten-Baumann reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask, dissolve Ethyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add an aqueous solution of 10% sodium hydroxide (NaOH) to the flask.

  • Acylating Agent Addition: Vigorously stir the biphasic mixture and add benzoyl chloride (1.1 eq) dropwise over 15-30 minutes. The temperature should be maintained at or below room temperature, using an ice bath if necessary.

  • Reaction: Continue vigorous stirring for approximately 1 hour after the addition is complete. Monitor the reaction by TLC.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove any unreacted base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 3: Data Summary & Characterization

Successful acylation can be confirmed by a combination of physical and spectroscopic data. The table below summarizes the expected outcomes and key analytical signatures for the products of the described protocols.

ParameterEthyl 3-acetamido-4-methylbenzoateEthyl 3-benzamido-4-methylbenzoate
Molecular Formula C₁₂H₁₅NO₃C₁₇H₁₇NO₃
Molecular Weight 221.25 g/mol 283.32 g/mol
Typical Yield > 90%> 85%
Appearance White to off-white solidWhite to off-white solid
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (Amide C=O), ~1710 (Ester C=O)~3310 (N-H stretch), ~1660 (Amide C=O), ~1710 (Ester C=O)
¹H NMR (δ, ppm) ~8.0-9.0 (s, 1H, N-H), ~2.1 (s, 3H, -COCH₃)~8.5-9.5 (s, 1H, N-H), ~7.4-7.9 (m, 5H, Ar-H of benzoyl)
Mass Spec (m/z) Expected [M+H]⁺ at 222.11Expected [M+H]⁺ at 284.13

Expert Insights on Characterization:

  • Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the characteristic doublet of the primary amine N-H stretch (around 3350-3450 cm⁻¹) and the appearance of a single, sharp N-H stretching band of the secondary amide around 3300 cm⁻¹. The strong carbonyl (C=O) absorption of the newly formed amide group is also a key indicator.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In the ¹H NMR spectrum, the broad singlet corresponding to the two -NH₂ protons of the starting material will be replaced by a sharp singlet for the single amide N-H proton, typically shifted downfield. New signals corresponding to the protons of the added acyl group (e.g., a singlet around 2.1 ppm for an acetyl group) will also appear.

  • Trustworthiness of Protocols: These protocols are self-validating through rigorous monitoring and characterization. TLC analysis confirms the consumption of starting material, while the distinct spectroscopic shifts in IR and NMR provide unambiguous confirmation of the formation of the desired amide product.

Part 4: Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficiently reactive acylating agent.2. Steric hindrance.3. Poor solubility of starting material.1. Use a more reactive agent (acid chloride > anhydride).2. Add a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) to form a more potent acylating intermediate.[7]3. Increase reaction temperature or choose a solvent with better solubility (e.g., DMF, DMSO).[7]
Formation of Side Products 1. Di-acylation (less common for anilines).2. Hydrolysis of the ester group under harsh basic conditions.3. Reaction with solvent.1. Use stoichiometric amounts of the acylating agent (1.0-1.2 eq).2. Use a milder base (e.g., pyridine, triethylamine) or limit exposure time to strong aqueous base.[4]3. Ensure the solvent is inert under the reaction conditions.
Difficult Purification 1. Oily product that won't crystallize.2. Persistent impurities.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.2. If recrystallization fails, purify the product using column chromatography on silica gel.

Part 5: Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl Halides (e.g., Benzoyl Chloride): These are corrosive and lachrymatory. They react violently with water and moisture. Handle with extreme care.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are corrosive and can cause severe burns. They are also sensitive to moisture.

  • Bases (e.g., NaOH, Pyridine): Sodium hydroxide is highly corrosive. Pyridine is flammable, toxic, and has a strong, unpleasant odor.

  • Solvents (e.g., Dichloromethane): Dichloromethane is a suspected carcinogen. Minimize inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

References

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 13(4). Retrieved from [Link]

  • Surfactant Science and Technology. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(5), 3740–3761. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • ACS Omega. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1269. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • Li, X., et al. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1063. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Google Patents. (2011). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o886. Retrieved from [Link]

  • ResearchGate. (2019). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

Sources

Application Notes: Strategic Use of Ethyl 3-amino-4-methylbenzoate in Reactions with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-methylbenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its value is derived from the distinct reactivity of its three key components: a nucleophilic secondary amine, an activated aromatic ring, and an ethyl ester. This guide provides an in-depth analysis of the molecule's reactivity towards various electrophiles, offering detailed protocols for key transformations. We explore the causality behind experimental choices in reactions such as N-acylation, aromatic halogenation, and modern palladium-catalyzed cross-coupling reactions, which are critical for the synthesis of complex pharmaceutical agents, including blockbuster tyrosine kinase inhibitors.

Introduction: A Versatile Pharmaceutical Building Block

Ethyl 3-amino-4-methylbenzoate serves as a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Most notably, it is a key precursor in the industrial-scale production of the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib, which are frontline treatments for chronic myeloid leukemia (CML). The molecule's utility also extends to the preparation of novel antitumor and antiviral agents. Its bifunctional nature allows for a diverse range of chemical modifications, making it an indispensable tool for drug development professionals.

Physicochemical Properties and Safety

A clear understanding of the substrate's properties is fundamental to its safe and effective use in synthesis.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 41191-92-8
Appearance White to off-white solid
Melting Point 51-54 °C
Boiling Point ~310 °C at 760 mmHg
Purity Typically ≥98%

Safety Note: Ethyl 3-amino-4-methylbenzoate is classified as causing skin and serious eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Principles of Reactivity: A Tale of Two Substituents

The reaction of Ethyl 3-amino-4-methylbenzoate with electrophiles is governed by the interplay between the powerful electron-donating amino group (-NH₂) and the electron-withdrawing ethyl ester group (-COOEt).

  • Amino Group (-NH₂): As a strong activating group, the lone pair on the nitrogen atom dramatically increases the electron density of the aromatic ring through resonance. It is a potent ortho, para-director.[1]

  • Ethyl Ester Group (-COOEt): This group is deactivating due to its inductive and resonance electron-withdrawing effects, directing incoming electrophiles to the meta position.[2]

  • Methyl Group (-CH₃): A weak activating group, also directing ortho and para.

The overall reactivity is dominated by the amino group, making the ring highly susceptible to electrophilic aromatic substitution (EAS). The directing effects determine the regiochemical outcome.

G A Ethyl 3-amino-4-methylbenzoate B N-Acylation / Protection A->B Acyl Chloride, Base D Aromatic Halogenation (e.g., Bromination) A->D NBS, DMF H Buchwald-Hartwig Amination (with R'-X) A->H Pd Catalyst, Base C Protected Amine Derivative B->C C->D NBS, DMF E Halogenated Derivative D->E F Suzuki-Miyaura Coupling (with R-B(OH)₂) E->F Pd Catalyst, Base G C-C Bond Formation Product F->G I C-N Bond Formation Product H->I

Sources

Application Note: Purification of Ethyl 3-amino-4-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-4-methylbenzoate (also known as Ethyl 3-amino-p-toluate) is a critical intermediate in the synthesis of local anesthetics and kinase inhibitors. While commercially available, synthesized crude batches often contain unreacted starting materials (Ethyl 3-nitro-4-methylbenzoate), oxidation byproducts, or isomeric impurities.

The Challenge: This compound presents a specific purification challenge due to its low melting point (48–52 °C ). Standard thermal recrystallization methods often lead to "oiling out"—where the compound melts into a second liquid phase rather than dissolving—resulting in poor impurity rejection and low yields.

The Solution: This guide details a Controlled Anti-Solvent Crystallization protocol designed specifically to mitigate oiling out. By utilizing a Methanol/Water or Ethanol/Water system at controlled temperatures, researchers can achieve purities >98% (HPLC) with reproducible yields.

Compound Profile & Solubility Logic

Understanding the physicochemical properties is the prerequisite for successful purification.

PropertyValueImplication for Purification
Physical State Crystalline Solid (Low MP)Critical: Do not exceed 45°C during dissolution to prevent oiling out.
Melting Point 48.0 – 52.0 °C [1]Thermal recrystallization (boiling solvent) is risky.
Solubility (High) Methanol, Ethanol, DCM, EtOAcGood "Good Solvents" for the process.
Solubility (Low) Water, HexanesGood "Anti-Solvents" for the process.
pKa (Aniline) ~3.5 - 4.0Can be protonated by strong acids (HCl) for salt formation.
Solvent System Selection
  • System A (Recommended): Methanol / Water.

    • Logic: The compound is highly soluble in methanol. Water acts as a potent anti-solvent. The high polarity of the aniline group allows for good crystal growth in protic solvents.

  • System B (Alternative): Ethyl Acetate / Hexanes.

    • Logic: Useful if the primary impurity is water-soluble or if the compound must remain strictly anhydrous.

Detailed Protocol: Controlled Anti-Solvent Crystallization

This protocol utilizes System A (Methanol/Water) . It is designed to operate below the melting point of the target compound to ensure true crystallization occurs, rather than solidification of an oiled-out melt.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Crude Ethyl 3-amino-4-methylbenzoate

  • Solvent: Methanol (HPLC Grade)

  • Anti-Solvent: Deionized Water (0.2 μm filtered)

  • Equipment: Magnetic stirrer with temperature control, temperature probe, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution (The "Cold" Heat)
  • Weighing: Place 10.0 g of crude material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of Methanol (3 vol).

  • Gentle Heating: Warm the mixture to 35–40 °C .

    • Expert Insight: Do NOT heat to reflux (65 °C). Heating above 48 °C will melt the solid. You want to dissolve the solid, not melt it.

  • Clarification: If the solution is not clear (particulates present), filter rapidly through a pre-warmed glass frit or Celite pad while maintaining 35 °C.

Phase 2: Nucleation & Anti-Solvent Addition
  • Initial Dosing: While stirring at 350 RPM, slowly add Water dropwise via an addition funnel or pipette.

  • Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed. This usually occurs at a Methanol:Water ratio of approx. 2:1.

  • Seed (Optional but Recommended): Add a few crystals of pure Ethyl 3-amino-4-methylbenzoate to induce nucleation. This prevents super-saturation and sudden crashing.

  • Crystallization: Once turbidity increases (crystals forming), remove the heat source. Allow the flask to cool to room temperature (20–25 °C) over 30 minutes.

Phase 3: Maximizing Yield
  • Further Cooling: Place the flask in an ice-water bath (0–4 °C) for 1 hour.

    • Mechanism:[1][2][3][4][5][6] Solubility decreases significantly in cold methanol/water mixtures, driving the remaining product out of solution.

  • Final Water Addition: If the supernatant is still highly colored, add an additional 10 mL of cold water to ensure complete precipitation.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Water:Methanol (4:1 ratio) .

    • Warning: Do not wash with pure methanol; it will dissolve your product.

  • Drying: Dry the solid in a vacuum oven at 30 °C for 12 hours.

    • Caution: Do not exceed 40 °C during drying, or the crystals may fuse/melt.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow to avoid the "Oiling Out" failure mode.

RecrystallizationProcess Start Crude Ethyl 3-amino-4-methylbenzoate Dissolve Dissolve in Methanol (3 vol) Temp: 35-40°C Start->Dissolve CheckTemp Check Temp < 45°C? Dissolve->CheckTemp Warning RISK: Oiling Out (Melted Impure Phase) CheckTemp->Warning No (>48°C) Filter Clarification Filtration (Remove Insolubles) CheckTemp->Filter Yes Warning->Dissolve Cool & Restart AddWater Add Anti-Solvent (Water) Dropwise to Cloud Point Filter->AddWater Cooling Cool to Room Temp then 0-4°C AddWater->Cooling Isolate Vacuum Filtration Wash with 4:1 Water:MeOH Cooling->Isolate Dry Vacuum Dry @ 30°C Isolate->Dry

Figure 1: Process flow for the purification of low-melting Ethyl 3-amino-4-methylbenzoate, highlighting the critical temperature control step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature was too high (>48°C) or solvent added too fast.Re-heat slightly to dissolve oil, then cool very slowly with vigorous stirring. Add a seed crystal.
Low Yield Too much Methanol used; compound remained in mother liquor.Concentrate the mother liquor (Rotavap) and repeat the process, or add more water.
Colored Impurities Persist Oxidation products (highly colored) are trapped.Activated Carbon Treatment: During the dissolution step (Phase 1), add 5% w/w activated charcoal, stir for 10 mins, then hot filter before adding water.
Melting Point Depression Solvent occlusion or residual water.Ensure drying is performed under high vacuum. If MP is <47°C, recrystallize again.

High-Purity Alternative: Acid-Base Swing

If the anti-solvent method fails to remove stubborn isomers, the Acid-Base Swing exploits the amine functionality.

  • Dissolve crude in Ethyl Acetate .

  • Add 1M HCl in Ether or bubble HCl gas. The Hydrochloride Salt of the product will precipitate immediately.

    • Advantage:[2][3][4][6] The HCl salt has a much higher melting point (>150°C) and will not oil out.

  • Filter the salt and wash with Ethyl Acetate (impurities stay in solution).

  • Resuspend salt in water, neutralize with Sodium Bicarbonate to pH 8.

  • Extract the free base back into Ethyl Acetate, dry (MgSO4), and evaporate.

Quality Control Standards

To validate the protocol, the purified material must meet these specifications:

  • HPLC Purity: >98.0% (Area %).[5]

  • Melting Point: Sharp range between 48.0 – 51.0 °C . A range >2°C indicates impurity.

  • Appearance: White to off-white crystalline powder.[7][8] (Yellow/Brown indicates oxidation).

References

  • TCI Chemicals. Product Specification: Ethyl 3-Amino-4-methylbenzoate (CAS 41191-92-8).[8] Retrieved from .

  • ChemicalBook. Ethyl 3-Amino-4-methylbenzoate Properties and Synthesis. Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Banik, B. K., et al. (Org. Synth. 2005, 82, 69). Synthesis of Ethyl 4-aminobenzoate.[9][6] (Reference for analogous amino-ester handling). Retrieved from .

Sources

Application Note: High-Purity Isolation of Ethyl 3-amino-4-methylbenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of Ethyl 3-amino-4-methylbenzoate, a key intermediate in the synthesis of local anesthetics and benzimidazole-based therapeutics.[1] While standard silica gel chromatography is often sufficient for neutral esters, the presence of the aniline moiety in this target molecule introduces a challenge: "tailing" or "streaking" due to interactions with acidic silanol groups.[2] This guide provides a self-validating methodology using amine-modified mobile phases to suppress ionization, ensuring sharp peak shapes and high recovery yields.[1][2]

Introduction & Chemical Context

Ethyl 3-amino-4-methylbenzoate is an aniline derivative characterized by a primary amine adjacent to a methyl group on a benzene ring, with an ethyl ester functionality at the meta position relative to the amine.[1]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 179.22 g/mol [1][2][4]

  • Physical State: Solid (MP ~48–50 °C)[1][2]

  • Key Impurities:

    • Precursor: Ethyl 3-nitro-4-methylbenzoate (Non-polar, fast eluting).[1][2]

    • By-product: 3-amino-4-methylbenzoic acid (Hydrolysis product, highly polar, retains at baseline).[1][2]

The Chromatographic Challenge: The "Silanol Effect"

Silica gel (


) surfaces contain acidic silanol groups (

, pKa ~5).[1][2] The basic nitrogen of the aniline group can protonate or hydrogen-bond with these silanols.[1] This reversible adsorption-desorption process is kinetically slow, resulting in:
  • Peak Tailing: Asymmetrical peaks that bleed into subsequent fractions.[1]

  • Yield Loss: Irreversible adsorption of the amine onto the silica.[1]

  • Poor Resolution: Inability to separate the target from closely eluting impurities.[1]

Solution: The addition of a competing base, such as Triethylamine (TEA), to the mobile phase blocks these active sites, linearizing the adsorption isotherm.[2]

Method Development & Optimization

Before scaling to a flash column, the separation must be modeled using Thin Layer Chromatography (TLC).[1][2]

TLC Optimization Strategy

The goal is to position the target molecule at an Retention Factor (


) between 0.25 and 0.35 .[1][2]
Solvent SystemObservationSuitability
100% Hexane Compound stays at baseline (

).[1][2]
Unsuitable.
20% EtOAc / 80% Hexane Compound moves (

) but streaks significantly.[1][2]
Too retentive; poor shape.[1]
30% EtOAc / 70% Hexane

, but streak spans 2 cm.[1][2]
Good polarity, poor shape.[1][2]
30% EtOAc / 69% Hexane / 1% TEA

, compact round spot.
Optimal.

Critical Insight: The addition of 1% Triethylamine (TEA) transforms the streak into a tight spot.[1][2] This confirms that silanol interaction was the primary cause of band broadening.[1]

Visualization of Workflow

The following diagram outlines the decision process for purifying aniline derivatives.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex/EtOAc) Start->TLC_Check Decision Is 'Streaking' Observed? TLC_Check->Decision Standard Standard Protocol (No Modifier) Decision->Standard No (Sharp Spots) Modified Amine-Modified Protocol (+1% TEA) Decision->Modified Yes (Tailing) Loading Dry Loading (Adsorb on Silica) Standard->Loading Prep Column Pre-treatment (Flush with TEA/Solvent) Modified->Prep Neutralize Silica Prep->Loading Elution Gradient Elution (0-40% EtOAc) Loading->Elution Analysis Fraction Analysis (NMR/HPLC) Elution->Analysis

Caption: Decision tree for selecting the appropriate stationary phase modification based on TLC behavior.

Detailed Protocol

Reagents and Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

  • Modifier: Triethylamine (TEA).[1][2]

  • Column: Glass column or pre-packed Flash Cartridge (e.g., 12g, 24g depending on load).

Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading)

Rationale: Ethyl 3-amino-4-methylbenzoate is a solid.[1][2][3][5][6] Liquid loading with strong solvents (like DCM) can cause band broadening at the top of the column.[1][2] Dry loading is superior for resolution.[1][2]

  • Dissolve the crude crude mixture (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM) or Acetone.[1][2]

  • Add silica gel to the solution (ratio: 2g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Check: Ensure no solvent smell remains; solvent residue will ruin the gradient.[1]

Step 2: Column Pre-treatment (The "TEA Wash")

Rationale: Pre-equilibrating the column with base ensures the entire length of the silica is deactivated before the sample touches it.[2]

  • Prepare a "Neutralization Solvent": 20% EtOAc / 80% Hexane + 1% TEA .[1]

  • Flush the column with 2 Column Volumes (CV) of this mixture.

  • Note: The heat of acid-base reaction (silica + amine) is negligible at this concentration, but ensure the column does not run dry.[1]

Step 3: Gradient Elution

Rationale: A linear gradient prevents the "shock" of sudden polarity changes, which can crack the silica bed or co-elute impurities.[2]

  • Flow Rate: 15–20 mL/min (for a 1-inch diameter column).

  • Fraction Size: 10–15 mL.

Time / Volume (CV)% Solvent B (EtOAc)% Solvent A (Hexane)ModifierComment
0–1 CV5%95%+1% TEAElutes non-polar impurities (e.g., nitro-precursor).[1][2]
1–5 CV5%

20%
95%

80%
+1% TEALinear ramp.
5–10 CV20%

40%
80%

60%
+1% TEATarget Elution Zone.
10–12 CV40%

100%
60%

0%
+1% TEAFlush polar by-products.[1]
Step 4: Post-Run Processing
  • Identify product fractions using TLC (visualize under UV 254 nm).[1][2]

  • Combine pure fractions.

  • TEA Removal: Triethylamine has a high boiling point (89 °C) but forms azeotropes.[1][2] To ensure complete removal:

    • Concentrate fractions on a rotary evaporator.

    • Re-dissolve the residue in DCM and wash once with Saturated Sodium Bicarbonate (

      
      )  to remove any ammonium salts formed.[1][2]
      
    • Dry organic layer over

      
      , filter, and dry again.[1][2][5]
      

Results & Analysis

Expected Data
  • TLC: Single spot,

    
     (in 30% EtOAc/Hex/TEA).
    
  • Appearance: White to off-white crystalline solid.[1][3][4][7]

  • Yield: Typical recovery >90% (losses usually due to mixed fractions, not silica adsorption).[1][2]

Troubleshooting Guide
ProblemDiagnosisCorrective Action
Product Streaking Insufficient base deactivation.[1][2]Increase TEA to 2% or switch to 1%

in MeOH/DCM if polarity allows.
Co-elution with Nitro Gradient started too high.Start gradient at 0% EtOAc and hold for 2 CVs.[1]
Product "Stuck" Acid impurity interaction.[1]Flush column with 10% MeOH in DCM to recover everything, then re-run with higher polarity.[1][2]
Yellow Color in Product Oxidation of aniline.[1]Recrystallize final product from Ethanol/Water to remove colored oxidation products.[1]

Safety & Compliance

  • Aniline Toxicity: Ethyl 3-amino-4-methylbenzoate causes skin and serious eye irritation (H315, H319).[1][2] Handle in a fume hood.

  • Triethylamine: Volatile, flammable, and corrosive.[1][2] Use exclusively in a fume hood.

  • Waste Disposal: Silica contaminated with amines and organics must be disposed of as solid hazardous waste.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: Ethyl 3-amino-4-methylbenzoate.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Biotage. (n.d.).[1][2] Flash Purification of Amines: Strategies for Success. Biotage Application Notes. Retrieved from [Link] (General reference for amine chromatography).[1][2]

  • Org. Synth. (1977).[1][2] Ethyl 4-amino-3-methylbenzoate (Isomer synthesis reference for general handling). Organic Syntheses, 57, 11. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8), a key intermediate in pharmaceutical and chemical synthesis. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step procedures for identity, purity, and quality assessment. The methodologies herein are grounded in fundamental analytical principles and are designed to be self-validating, ensuring robust and reliable results. We will cover chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind each procedural choice to empower the user with a deep understanding of the characterization process.

Introduction and Physicochemical Profile

Ethyl 3-amino-4-methylbenzoate is an aromatic amine and ester compound. Its precise characterization is critical for ensuring the quality, safety, and efficacy of downstream products. The presence of primary amine, ester, and substituted benzene ring functionalities dictates its chemical behavior and provides specific signatures for analytical identification. Understanding its fundamental physical properties is the first step in developing robust analytical methods.

Chemical Structure

IUPAC Name: ethyl 3-amino-4-methylbenzoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-amino-4-methylbenzoate is presented below. It is important to note that reported melting points vary across suppliers, which may be attributable to different polymorphic forms or purity levels. This underscores the importance of in-house characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 41191-92-8[2][4]
Appearance White to almost white powder or crystal[4]
Melting Point 48.0 to 52.0 °C
Boiling Point 105 °C @ 0.2 mmHg[5][6][7]
Solubility Soluble in Methanol[5]
Purity (Typical) >98.0% (by GC)[4]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on the Globally Harmonized System (GHS) classifications, Ethyl 3-amino-4-methylbenzoate presents specific hazards that require appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

    • Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

    • Avoid formation of dust and aerosols.[9]

    • Wash hands thoroughly after handling.[6]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][9]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of Ethyl 3-amino-4-methylbenzoate. The following workflow provides a logical sequence for comprehensive analysis.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Primary Identification & Purity cluster_2 Structural Confirmation cluster_3 Physical Properties cluster_4 End: Certificate of Analysis Sample Ethyl 3-amino-4-methylbenzoate HPLC HPLC-UV (Identity, Purity, Assay) Sample->HPLC GC GC-MS/FID (Identity, Purity, Residual Solvents) Sample->GC NMR NMR ('H, 'C) (Unambiguous Structure) HPLC->NMR CoA Release Specification HPLC->CoA GC->NMR FTIR FTIR (Functional Groups) NMR->FTIR MS Mass Spec (Molecular Weight) FTIR->MS DSC DSC (Melting Point, Thermal Profile) MS->DSC DSC->CoA

Sources

TLC visualization techniques for Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8) is a critical intermediate in the synthesis of local anesthetics and kinase inhibitors. Structurally, it possesses a lipophilic ethyl ester tail and a primary aromatic amine attached to a toluene core.

Detecting this compound presents a specific challenge: while UV-active, it often co-elutes with non-amine impurities during synthesis. Standard iodine staining is non-specific. Therefore, this guide prioritizes chemoselective derivatization targeting the primary aromatic amine (Ar-NH₂) to achieve high-sensitivity, background-free detection.

This protocol details three visualization tiers:

  • Non-Destructive: UV Fluorescence Quenching (254 nm).

  • Chemoselective (Gold Standard): The Bratton-Marshall Diazo Reaction.

  • General/Alternative: Ehrlich’s Reagent and p-Anisaldehyde.

Physicochemical Profile & Chromatographic Behavior

Understanding the molecule's properties is the first step to successful separation.

PropertyValue / CharacteristicImpact on TLC
Molecular Formula C₁₀H₁₃NO₂MW: 179.22 g/mol
Key Functional Groups Primary Ar-NH₂, Ethyl Ester, MethylTarget for Diazo/Ehrlich stains.
Chromophore Benzene ring conjugated with Ester/AmineStrong UV absorption at 254 nm.
Polarity (LogP) ~2.1 (Lipophilic)Elutes well in non-polar/polar mixes (e.g., Hexane:EtOAc).
pKa (Amine) ~2.5 - 3.0 (Weak base)Low basicity due to electron-withdrawing ester; requires acidic conditions for staining.

Visualization Methodologies

Method A: UV Detection (The Baseline)

Type: Non-Destructive

Mechanism: The conjugated π-electron system of the benzene ring absorbs UV light at 254 nm. When placed on a TLC plate containing a fluorescent indicator (F254), the compound quenches the indicator's fluorescence, appearing as a dark spot against a bright green/blue background.

Protocol:

  • Elute the TLC plate and dry completely with an air stream.

  • Place under a UV lamp set to 254 nm .

  • Circle dark spots with a pencil.

  • Optional: Check at 365 nm . While less intense, amino-benzoates may exhibit weak blue fluorescence.

Method B: Bratton-Marshall Diazo Stain (The Gold Standard)

Type: Destructive, High Specificity

Why this is the superior choice: Unlike Iodine (too general) or Ninhydrin (poor sensitivity for aromatic amines), this method relies on the specific diazotization of the primary aniline group. It turns the colorless analyte into a vibrant azo dye.

Mechanism:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ) to form a diazonium salt.

  • Coupling: The diazonium salt acts as an electrophile, attacking an electron-rich coupling agent (Naphthylethylenediamine or β-Naphthol) to form a highly colored azo compound.

Reagents:

  • Solution A (Nitrite): 1% Sodium Nitrite (NaNO₂) in 1M HCl. (Prepare fresh).

  • Solution B (Coupler): 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) in Ethanol OR 1% β-Naphthol in 2M NaOH.

Protocol:

  • Spray 1: Spray the dry plate lightly with Solution A . The acid converts the amine to a diazonium salt.

  • Wait: Allow to react for 60 seconds.

  • Spray 2: Spray with Solution B .

  • Result: Vivid red-purple spots (if using NED) or orange-red spots (if using β-Naphthol) appear instantly against a white background.

Method C: Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)

Type: Destructive, Specific

Mechanism: Forms a colored Schiff base (imine) or a condensation product with the activated aromatic ring.

Reagents:

  • 1 g p-Dimethylaminobenzaldehyde (p-DAB).

  • 50 mL Ethanol.[1]

  • 50 mL Conc. HCl.

Protocol:

  • Dip or spray the plate with the reagent.[2][3][4]

  • Heat with a heat gun at ~100°C for 1-2 minutes.

  • Result: Bright yellow or orange spots . This is highly characteristic for anilines.

Visualization Logic & Mechanism

The following diagram illustrates the chemical pathway for the Diazo Stain (Method B), demonstrating why it is the most robust validation for this specific molecule.

DiazoMechanism Amine Ethyl 3-amino-4-methylbenzoate (Colorless on Plate) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (Nitrous Acid) Nitrite Reagent A: NaNO2 + HCl Nitrite->Diazonium AzoDye Azo Dye (Vivid Red/Purple Spot) Diazonium->AzoDye Azo Coupling (Electrophilic Subst.) Coupler Reagent B: Naphthylethylenediamine Coupler->AzoDye

Caption: Step-wise chemical transformation during the Bratton-Marshall staining process, converting the invisible amine into a visible azo dye.

Experimental Workflow: From Crude to Pure

This diagram outlines the decision matrix for analyzing a reaction mixture containing Ethyl 3-amino-4-methylbenzoate.

TLCWorkflow Start Crude Reaction Mix Spot Spot Plate (Silica Gel 60 F254) Start->Spot Elute Elute (Hexane:EtOAc 3:1) Spot->Elute Dry Dry Completely Elute->Dry UV UV Visualization (254nm) Dry->UV Decision Are spots visible? UV->Decision StainChoice Select Stain Strategy Decision->StainChoice Yes (Mark spots) Decision->StainChoice No (Low conc?) Diazo Diazo Stain (Specificity Check) StainChoice->Diazo High Specificity Required Ehrlich Ehrlich's Reagent (General Amine) StainChoice->Ehrlich Quick Check Result1 Red/Purple Spot: CONFIRMED Target Diazo->Result1 Result2 Yellow Spot: Likely Target Ehrlich->Result2

Caption: Operational workflow for TLC analysis, prioritizing UV detection followed by chemoselective staining for confirmation.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," always include controls.

IssueProbable CauseCorrective Action
No Spots after Diazo Stain Nitrite solution degraded.Validation: NaNO₂ is unstable in acid. Prepare Solution A fresh daily. Test on a known aniline standard.
Tailing / Streaking Amine interacting with Silica silanols.Optimization: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase to deprotonate silanols.
Dark Background (UV) Solvent not evaporated.Protocol: Ensure plate is bone-dry before UV check. Residual toluene/benzene absorbs UV.
Spots Fade Quickly Oxidation of azo dye.Record: Circle spots immediately or photograph within 5 minutes of staining.

References

  • PubChem. Ethyl 3-amino-4-methylbenzoate - Compound Summary.[5][6][7] National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. (Detailed guide on Iodine, UV, and p-Anisaldehyde). Available at: [Link]

  • Reach Devices. TLC Stains and their Preparation. (Specific recipes for Ehrlich and Diazo stains). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Ethyl 3-Amino-4-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during reactions with this versatile intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your purification processes.

Introduction to the Reactivity of Ethyl 3-amino-4-methylbenzoate

Ethyl 3-amino-4-methylbenzoate is a substituted aniline derivative featuring both a nucleophilic amino group and an ester functionality. This unique combination allows for a wide range of chemical transformations, but also presents specific challenges in controlling selectivity and minimizing byproduct formation. The electron-donating nature of the amino and methyl groups activates the aromatic ring, making it susceptible to various electrophilic substitutions, while the amino group itself can readily undergo acylation, alkylation, and diazotization. The ester group, on the other hand, is sensitive to hydrolysis under both acidic and basic conditions.

This guide provides a question-and-answer-based approach to troubleshoot common issues, explaining the causality behind byproduct formation and offering field-proven protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Acylation Reactions

Question 1: I am trying to acylate the amino group of Ethyl 3-amino-4-methylbenzoate with an acid chloride/anhydride, but I am observing a significant amount of unreacted starting material and a new, less polar impurity in my TLC analysis. What could be the issue?

Answer:

This is a common issue that often points to two potential byproducts: a diacylated product and/or unreacted starting material due to base-related issues.

Causality:

  • Diacylation: The initially formed mono-acylated product, an amide, is less nucleophilic than the starting aniline. However, under forcing conditions (e.g., high temperature, excess acylating agent, or a very strong, non-hindered base), a second acylation can occur on the amide nitrogen, forming a diacyl- or imide-byproduct. This is generally less common for anilines compared to aliphatic amines but can occur.

  • Insufficient Basicity: Acylation reactions with acid chlorides or anhydrides produce a stoichiometric amount of acid (e.g., HCl or a carboxylic acid). If the base used is not strong enough or is sterically hindered, it may not efficiently neutralize the generated acid. This can lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction, resulting in unreacted starting material.

Troubleshooting & Mitigation Protocol:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced. Use at least 1.1 to 1.5 equivalents of the base.

  • Stoichiometry of Acylating Agent: Use a controlled amount of the acylating agent, typically 1.0 to 1.1 equivalents. Adding it dropwise at a low temperature (e.g., 0 °C) can help to control the reaction rate and prevent over-acylation.

  • Reaction Temperature: Maintain a low to ambient reaction temperature. Avoid excessive heating, which can promote diacylation.

  • Work-up Procedure: During the aqueous work-up, a wash with a mild base solution (e.g., saturated sodium bicarbonate) will help to remove any unreacted acylating agent and the acid byproduct.

Visualizing the Reaction Pathway:

acylation_byproducts A Ethyl 3-amino-4-methylbenzoate B Desired Mono-acylated Product A->B + Acylating Agent + Base D Protonated Starting Material (Unreactive) A->D + Acid Byproduct (Insufficient Base) C Diacylated Byproduct B->C + Excess Acylating Agent (Forcing Conditions)

Caption: Potential pathways in acylation reactions.

Category 2: N-Alkylation Reactions

Question 2: During the N-alkylation of Ethyl 3-amino-4-methylbenzoate with an alkyl halide, my product mixture is complex, showing multiple spots on the TLC plate, some of which are more polar than the desired mono-alkylated product. What are these byproducts?

Answer:

The complexity of your reaction mixture likely arises from over-alkylation, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.

Causality:

A significant challenge in the N-alkylation of primary anilines is that the resulting secondary amine is often more nucleophilic than the starting primary amine. This makes the mono-alkylated product susceptible to further reaction with the alkylating agent, leading to the formation of a di-alkylated (tertiary amine) byproduct.[1] If the reaction is pushed further, this tertiary amine can be alkylated again to form a highly polar quaternary ammonium salt.[1]

Troubleshooting & Mitigation Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the Ethyl 3-amino-4-methylbenzoate can help minimize over-alkylation.

  • Stepwise Alkylation: If you are introducing two different alkyl groups, a stepwise approach is recommended. Introduce the first alkyl group under controlled conditions, purify the mono-alkylated product, and then proceed with the second alkylation.

  • Controlled Temperature: Perform the alkylation at the lowest effective temperature. For reactive alkylating agents, starting at 0 °C or even lower can improve selectivity for the mono-alkylated product.[1]

  • Choice of Base: Use a mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate to neutralize the acid generated during the reaction. Stronger bases can deprotonate the mono-alkylated product more effectively, promoting the second alkylation.

Data on Byproduct Formation:

ByproductTypical CauseMitigation Strategy
N,N-Dialkylated ProductIncreased nucleophilicity of the mono-alkylated productUse excess starting amine, lower reaction temperature
Quaternary Ammonium SaltAggressive alkylating conditions, excess alkylating agentStrict stoichiometric control, mild reaction conditions

Purification Strategy:

  • The desired mono-alkylated product, the di-alkylated byproduct, and the starting material will have different polarities and can often be separated by column chromatography on silica gel.

  • The highly polar quaternary ammonium salt is typically insoluble in common organic solvents and can sometimes be removed by filtration or an aqueous wash.

Visualizing the Over-alkylation Pathway:

overalkylation A Ethyl 3-amino-4-methylbenzoate (Primary Amine) B Desired Mono-alkylated Product (Secondary Amine) A->B + Alkyl Halide C N,N-Dialkylated Byproduct (Tertiary Amine) B->C + Alkyl Halide (More Nucleophilic) D Quaternary Ammonium Salt (Byproduct) C->D + Alkyl Halide

Caption: Stepwise formation of over-alkylation byproducts.

Category 3: Stability and Hydrolysis

Question 3: After my reaction, which was performed under basic/acidic conditions, I am observing a new, more polar spot on my TLC that I suspect is not my desired product. What could this be?

Answer:

You are likely observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Causality:

The ester functionality of Ethyl 3-amino-4-methylbenzoate is susceptible to hydrolysis under both acidic and basic conditions.

  • Base-catalyzed hydrolysis (Saponification): This is generally a faster and irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting carboxylate is deprotonated and is unreactive towards alcohol.

  • Acid-catalyzed hydrolysis: This is a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting & Mitigation Protocol:

  • pH Control: If your reaction conditions are not pH-sensitive, try to maintain a neutral pH.

  • Anhydrous Conditions: If water is not a reactant, ensure that your reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Hydrolysis is accelerated at higher temperatures. If possible, run your reaction at a lower temperature.

  • Work-up Considerations: During the work-up, minimize the contact time with strong aqueous acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Purification Strategy:

  • The carboxylic acid byproduct is significantly more polar than the ester. It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer.

  • Alternatively, the difference in polarity allows for easy separation by column chromatography.

Visualizing the Hydrolysis Pathways:

hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis A Ethyl 3-amino-4-methylbenzoate B 3-Amino-4-methylbenzoic acid (Carboxylate salt) A->B + OH⁻ / H₂O C Ethyl 3-amino-4-methylbenzoate D 3-Amino-4-methylbenzoic acid C->D + H₃O⁺

Caption: Hydrolysis under basic and acidic conditions.

Category 4: Dimerization and Oxidative Byproducts

Question 4: My reaction mixture has developed a distinct color (e.g., yellow, orange, or brown), and I am observing some higher molecular weight impurities by LC-MS. What could be the cause?

Answer:

The formation of colored impurities and higher molecular weight species often points towards oxidative degradation and potentially the formation of azo compounds or other dimeric structures.

Causality:

  • Oxidation: Anilines are susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or oxidizing reagents. This can lead to the formation of colored and complex polymeric byproducts.

  • Azo Compound Formation: In the presence of nitrous acid (which can be formed in situ from nitrites under acidic conditions), the primary amino group can be diazotized. The resulting diazonium salt is an electrophile and can react with another molecule of the starting aniline (which is nucleophilic) to form a colored azo compound. This is a classic example of an azo coupling reaction.[2]

  • Dimerization: Some aminobenzoate derivatives have been observed to form dimers, particularly in the solid state, through intermolecular hydrogen bonding.[3] While this is a solid-state phenomenon, related intermolecular reactions leading to dimeric byproducts in solution cannot be entirely ruled out under certain conditions.

Troubleshooting & Mitigation Protocol:

  • Inert Atmosphere: To prevent oxidation, conduct your reactions under an inert atmosphere of nitrogen or argon, especially if the reaction requires elevated temperatures or prolonged reaction times.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.

  • Control of Nitrites: If your reaction involves acidic conditions, ensure that all reagents are free from nitrite impurities, which could lead to diazotization and azo coupling.

  • Purification: Colored impurities can often be removed by treating the crude product solution with activated carbon followed by filtration. Column chromatography is also effective in separating these byproducts.

Visualizing Azo Compound Formation:

azo_formation A Ethyl 3-amino-4-methylbenzoate B Diazonium Salt A->B + HNO₂ (Diazotization) C Azo Compound (Colored Byproduct) B->C + Another molecule of A (Azo Coupling)

Caption: Pathway to colored azo byproduct formation.

Summary of Key Byproducts and Mitigation Strategies

Byproduct ClassSpecific ExampleCausative ConditionsKey Mitigation Strategies
Over-acylation Diacyl- or imide-byproductExcess acylating agent, high temperatureStoichiometric control of acylating agent, low reaction temperature, use of a hindered base
Over-alkylation N,N-dialkylated product, Quaternary ammonium saltExcess alkylating agent, increased nucleophilicity of mono-alkylated productUse excess starting amine, low reaction temperature, stepwise alkylation
Hydrolysis 3-Amino-4-methylbenzoic acidPresence of water under acidic or basic conditionsAnhydrous conditions, neutral pH, low temperature, minimized contact time with aqueous acid/base during work-up
Oxidation/Coupling Azo compounds, colored polymersPresence of oxygen, nitrites under acidic conditionsInert atmosphere, degassed solvents, use of nitrite-free reagents
Dimerization Intermolecular reaction productsHigh concentration, specific solvent effectsNot typically a major solution-phase issue, but be aware of potential for intermolecular reactions

References

  • Li, W., Zheng, K., & Wang, L. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o738. [Link]

  • Hassan, Q. M. A., et al. (2021). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Journal of Materials Science: Materials in Electronics, 32(3), 3918-3935. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and product purity. We will explore the two primary synthetic routes, providing in-depth, field-proven insights to ensure your success.

Section 1: Choosing Your Synthetic Pathway

The synthesis of Ethyl 3-amino-4-methylbenzoate is typically approached via two distinct pathways: the direct esterification of 3-amino-4-methylbenzoic acid or the reduction of a nitro-group precursor. The optimal choice depends on the availability of starting materials, laboratory equipment, and desired scale.

Decision Pathway for Synthesis Route

The following diagram outlines a logical approach to selecting the most suitable synthetic route.

Synthesis_Pathway_Decision start Starting Material Availability? sm1 3-Amino-4-methylbenzoic Acid start->sm1 Readily Available sm2 Ethyl 4-methyl-3-nitrobenzoate or Ethyl 4-methylbenzoate start->sm2 Readily Available route_a Route A: Fischer Esterification route_b Route B: Nitro Group Reduction sm1->route_a equip_h2 Access to Hydrogenator? sm2->equip_h2 equip_h2->route_b Yes equip_h2->route_b No (Use Metal/Acid)

Caption: Decision tree for selecting a synthetic route.

Comparison of Synthetic Routes
FeatureRoute A: Fischer EsterificationRoute B: Nitro Group Reduction
Starting Material 3-Amino-4-methylbenzoic acidEthyl 4-methyl-3-nitrobenzoate
Key Transformation Carboxylic acid → Ethyl esterNitro group → Amino group
Primary Advantage More direct if the acid is available.Often results in higher, more consistent yields.[1]
Common Challenge Reversible reaction; requires driving equilibrium.[2][3]Requires handling of hydrogen gas or messy metal-acid workups.
Typical Yield Variable (60-85%)High (80-95%).[1]

Section 2: Troubleshooting Guide: Synthesis via Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[4] For this specific substrate, the presence of the basic amino group adds a layer of complexity.

Frequently Asked Questions (Esterification)

Q1: My reaction yield is disappointingly low. What are the most common causes?

A1: Low yields in this Fischer esterification are almost always traced back to the reaction equilibrium. Here are the primary culprits and their solutions:

  • Water Contamination: Water is a product of the reaction. Its presence, even in small amounts from wet starting materials or solvents, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[5]

    • Solution: Ensure your 3-amino-4-methylbenzoic acid is thoroughly dried. Use anhydrous ethanol and concentrated sulfuric acid.

  • Insufficient Alcohol: As a reversible reaction, a large excess of one reactant is needed to drive the reaction forward.

    • Solution: Use ethanol as the limiting reagent and solvent. A 10- to 20-fold molar excess is common.[5]

  • Inadequate Catalysis or Reaction Time: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making it more electrophilic.[4] The reaction may also require extended heating to reach equilibrium.

    • Solution: Use concentrated sulfuric acid or hydrochloric acid.[5][6] Consider refluxing for 2-4 hours and monitor the reaction's progress using Thin Layer Chromatography (TLC). Another effective method is using thionyl chloride (SOCl₂) in ethanol, which generates HCl in situ and consumes water.[7]

Q2: I added the sulfuric acid catalyst and a thick precipitate formed immediately. Is my reaction failing?

A2: No, this is expected. The basic amino group on your starting material is protonated by the strong acid catalyst to form the corresponding ammonium salt (3-ammonio-4-methylbenzoate). This salt often has limited solubility in ethanol and precipitates out.[5] As the reaction mixture is heated to reflux, the salt will typically redissolve, allowing the esterification to proceed.

Q3: During the workup, I've neutralized the solution with sodium carbonate, but my product isn't precipitating. What went wrong?

A3: The goal of neutralization is to deprotonate the ammonium salt of your product, rendering it neutral and thus insoluble in the aqueous solution.

  • Incomplete Neutralization: You may not have added enough base. The solution should be distinctly basic.

    • Solution: Check the pH with litmus paper or a pH meter. Continue adding 10% sodium carbonate solution dropwise until the pH is above 8.[5] You should also observe the cessation of CO₂ bubbling.[5]

  • Excessive Solvent: If you diluted the reaction mixture with a very large volume of water, the concentration of your product might be below its solubility limit.

    • Solution: If the product is known to be present (e.g., via TLC of an extracted aliquot), you can try to reduce the volume by gentle heating or under vacuum, or extract the product into an organic solvent like ethyl acetate.

Protocol: Fischer Esterification of 3-Amino-4-methylbenzoic Acid
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-4-methylbenzoic acid (5.0 g, 33.1 mmol).

  • Reagents: Add 50 mL of anhydrous ethanol. Begin stirring to suspend the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (3.0 mL) dropwise to the stirring suspension. Caution: This is a highly exothermic process.[4] The ammonium salt will likely precipitate.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours. The solids should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed.

  • Workup: Allow the mixture to cool to room temperature. Pour it slowly into a beaker containing 150 mL of ice-cold water.

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate until gas evolution stops and the pH of the solution is >8.[5] A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure Ethyl 3-amino-4-methylbenzoate.[5] Dry the crystals overnight. Expected melting point is around 48-52 °C.

Section 3: Troubleshooting Guide: Synthesis via Nitro Group Reduction

This route begins with Ethyl 4-methyl-3-nitrobenzoate, which is then reduced to the target amine. Catalytic hydrogenation is the most common and efficient method.[1][8][9]

Nitro_Reduction_Workflow sub Ethyl 4-methyl-3-nitrobenzoate in Methanol or Ethanol cat Add Pd/C Catalyst (5-10 wt%) sub->cat react Pressurize with H₂ gas (e.g., 50-60 psi) cat->react monitor Stir at RT until H₂ uptake ceases (Monitor by TLC/LC-MS) react->monitor filter Filter through Celite® to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate product Ethyl 3-amino-4-methylbenzoate concentrate->product

Caption: Workflow for catalytic hydrogenation.

Frequently Asked Questions (Nitro Reduction)

Q1: My catalytic hydrogenation reaction is very slow or has stalled completely. What should I check?

A1: This is a common issue in catalytic hydrogenations and usually points to a problem with the catalyst or the reaction environment.

  • Catalyst Quality/Activity: The Palladium on Carbon (Pd/C) catalyst can lose activity over time or if improperly stored.

    • Solution: Use a fresh bottle of catalyst. Ensure it has been stored under an inert atmosphere. The "wet" catalysts (containing ~50% water) are often more active and safer to handle than dry powders.

  • Hydrogen Supply: The reaction consumes hydrogen gas.

    • Solution: Ensure your hydrogen source is not empty and that the pressure in the reaction vessel is maintained. A leak in the system will prevent the reaction from completing.

  • Catalyst Poisons: Sulfur compounds, strong acids, and halides can poison the palladium catalyst, rendering it inactive.

    • Solution: Ensure your starting material and solvent (methanol or ethanol) are of high purity and free from potential poisons.

  • Insufficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gas). Efficient mixing is crucial for the hydrogen to reach the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking. For larger scale reactions, a specialized hydrogenation vessel (e.g., a Parr shaker) is recommended.[1]

Q2: I don't have access to a hydrogenator. Can I use a metal/acid reduction, and how do I avoid a difficult workup?

A2: Yes, classic reductions using metals like iron or tin in an acidic medium are effective.[10][11] The primary challenge is the workup.

  • Problem: After the reaction, you have your product as an ammonium salt, dissolved metal salts, and unreacted metal in an acidic solution. Simple basification precipitates a large volume of metal hydroxides (e.g., Fe(OH)₃), which can trap your product, making filtration and extraction difficult.

  • Solution: After the reaction is complete, filter off the excess unreacted metal first. Then, add your base (e.g., NaOH solution) to the filtrate. To manage the gelatinous precipitate, consider diluting the mixture with a solvent like dichloromethane (DCM) or ethyl acetate before filtration through a pad of Celite®. The Celite provides a solid support that prevents the fine precipitate from clogging the filter paper. Wash the Celite pad thoroughly with more solvent to recover all the product.

Q3: I'm concerned about hydrolyzing the ester group during the reaction or workup. Is this a significant risk?

A3: Yes, it is a valid concern. Esters can be hydrolyzed under either strongly acidic or basic conditions, especially with prolonged heating.

  • Catalytic Hydrogenation: This method is ideal for avoiding hydrolysis as it runs under neutral conditions at room temperature.[1]

  • Metal/Acid Reduction: The acidic conditions can promote hydrolysis if the reaction is heated for too long.

    • Solution: Use milder acidic conditions, such as iron powder in acetic acid or with ammonium chloride, which can be more selective and require less harsh workup conditions.[9]

  • Workup: During the basic workup, avoid excessive heating or prolonged contact time. Perform extractions promptly after neutralization.

Protocol: Catalytic Hydrogenation of Ethyl 4-methyl-3-nitrobenzoate
  • Setup: In a heavy-walled hydrogenation flask (e.g., a Parr bottle), dissolve Ethyl 4-methyl-3-nitrobenzoate (5.0 g, 23.9 mmol) in 100 mL of methanol or ethanol.

  • Catalyst Addition: Carefully, under a gentle stream of nitrogen or argon, add 10% Palladium on Carbon (50% wet, ~0.5 g, ~5 mol% Pd). Caution: Dry Pd/C can be pyrophoric.

  • Reaction: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to 50-60 psi and begin vigorous shaking or stirring.[1] The reaction is exothermic and will consume hydrogen, causing the pressure to drop.

  • Completion: The reaction is complete when hydrogen uptake ceases (typically 3-5 hours). Monitor by TLC if possible by carefully venting and taking a sample.

  • Workup: Vent the apparatus and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid or oil is typically of high purity. If necessary, it can be recrystallized. A yield of 85-90% is expected.[1]

Section 4: General FAQs

Q: What are the critical safety precautions I should take?

A:

  • Acid Handling: Always wear gloves, safety glasses, and a lab coat when handling concentrated sulfuric or nitric acid. Work in a fume hood and add acid slowly to other solutions to dissipate heat.[12]

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure your hydrogenation apparatus is properly maintained, free of leaks, and used in a well-ventilated area away from ignition sources.

  • Catalysts: Dry Pd/C and Raney Nickel are pyrophoric and can ignite upon contact with air or solvents. Handle them under an inert atmosphere or as a slurry.[13]

Q: How do I confirm the identity and purity of my final product?

A: Standard analytical techniques should be used:

  • Melting Point: Pure Ethyl 3-amino-4-methylbenzoate has a reported melting point of 48-52 °C. A broad or depressed melting range indicates impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals in ¹H NMR (in CDCl₃) would include the ethyl ester quartet and triplet, the aromatic protons, the methyl singlet, and a broad singlet for the amino (-NH₂) protons.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight (179.22 g/mol ) and assess purity.[14]

References

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ChemBK. (2024, April 9). ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-Amino-4-methylbenzoate. PubChem. Retrieved from [Link]

  • American Society for Microbiology. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Reddit. (2019, July 26). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? Retrieved from [Link]

  • Jasperse, Chem 360. (n.d.). Reactions of Amines. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4-HYDROXY BENZOIC ACID. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 2). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2023, March 23). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • Chegg. (2022, February 16). Draw out the mechanism very clearly that shows esterification of p-aminobenzoic acid... Retrieved from [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis.

Introduction

Ethyl 3-amino-4-methylbenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its efficient synthesis is crucial for downstream applications. The most common and industrially viable route to this compound is the reduction of its nitro precursor, ethyl 3-nitro-4-methylbenzoate. This guide will focus on optimizing this reduction, primarily through catalytic hydrogenation, and will address common challenges encountered during the synthesis.

Reaction Pathway Overview

The synthesis of Ethyl 3-amino-4-methylbenzoate typically involves a two-step process: the nitration of ethyl 4-methylbenzoate followed by the reduction of the resulting ethyl 3-nitro-4-methylbenzoate.

Reaction_Pathway A Ethyl 4-methylbenzoate C Ethyl 3-nitro-4-methylbenzoate A->C Nitration B Nitrating Mixture (HNO3/H2SO4) E Ethyl 3-amino-4-methylbenzoate C->E Reduction D Reducing Agent (e.g., H2/Pd/C)

Caption: General two-step synthesis of Ethyl 3-amino-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Ethyl 3-amino-4-methylbenzoate?

A1: The most prevalent method is the catalytic hydrogenation of ethyl 3-nitro-4-methylbenzoate. This method is often preferred due to its high efficiency, clean conversion, and the relative ease of product isolation.[1] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[1]

Q2: What are the key parameters to control during the catalytic hydrogenation?

A2: Several parameters are critical for a successful and optimized hydrogenation reaction:

  • Catalyst Selection and Loading: 5-10% Pd/C is common. The optimal loading depends on the scale and desired reaction time, typically ranging from 1-5 mol%.[2]

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate, but pressures between 1 and 10 bar are typically sufficient.[3][4] It's crucial to find a balance, as excessively high pressure can sometimes lead to over-reduction or other side reactions, depending on the substrate.

  • Temperature: The reaction is often run at room temperature, but gentle heating (e.g., 30-50°C) can be used to accelerate the reaction.

  • Solvent: Protic solvents like ethanol and methanol are excellent choices as they readily dissolve the starting material and are compatible with the hydrogenation process.[4][5]

  • Agitation: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (ethyl 3-nitro-4-methylbenzoate) and the product (ethyl 3-amino-4-methylbenzoate). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the potential side products in this synthesis?

A4: During the reduction of the nitro group, several intermediates are formed, such as nitroso and hydroxylamine species.[3][6] These intermediates can sometimes react with each other or with the final aniline product to form dimeric impurities like azo or azoxy compounds.[3] Incomplete reduction will, of course, leave unreacted starting material.

Side_Products A Ethyl 3-nitro-4-methylbenzoate B Nitroso Intermediate A->B Partial Reduction C Hydroxylamine Intermediate B->C Partial Reduction E Azo/Azoxy Byproducts B->E Condensation D Ethyl 3-amino-4-methylbenzoate (Desired Product) C->D Complete Reduction C->E Condensation

Caption: Formation of potential side products during nitro group reduction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions & Rationale
Low or No Conversion Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality.Action: Use fresh, high-quality Pd/C. Ensure the catalyst has been stored properly under an inert atmosphere. Rationale: Catalyst activity is paramount for the reaction to proceed.
Insufficient Hydrogen: A leak in the system or an inadequate supply of hydrogen.Action: Check all connections for leaks. Ensure a continuous supply of hydrogen at the desired pressure. Rationale: Hydrogen is a key reagent, and its absence will halt the reaction.
Poor Agitation: Inefficient stirring preventing proper mixing of reactants.Action: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. Rationale: Good mass transfer is crucial for a heterogeneous catalytic reaction.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Action: Monitor the reaction by TLC until the starting material is no longer visible. Rationale: Reaction kinetics can vary based on scale and conditions.
Low Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to go to completion in a reasonable time.Action: Cautiously increase the hydrogen pressure.[4] Rationale: Increased pressure increases the concentration of dissolved hydrogen, driving the reaction forward.[3]
Low Temperature: The reaction may be too slow at room temperature.Action: Gently warm the reaction mixture (e.g., to 40-50°C). Rationale: Increasing the temperature generally increases the reaction rate.
Formation of Colored Impurities Presence of Azo/Azoxy Byproducts: Incomplete reduction can lead to the formation of colored dimeric species.Action: Ensure complete reduction by optimizing reaction time, hydrogen pressure, and catalyst loading. Purification by column chromatography may be necessary. Rationale: These byproducts arise from the condensation of reaction intermediates.[3]
Air Oxidation: The product, an aromatic amine, can be susceptible to air oxidation, leading to colored impurities.Action: Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product under an inert atmosphere and protected from light. Rationale: Aromatic amines can be sensitive and prone to degradation upon exposure to air and light.
Difficulty in Filtering the Catalyst Fine Catalyst Particles: The Pd/C particles may be too fine, clogging the filter paper.Action: Filter the reaction mixture through a pad of Celite® or a similar filter aid. Rationale: Celite provides a porous medium that traps the fine catalyst particles, allowing for easier filtration.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 3-nitro-4-methylbenzoate

This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.

Materials:

  • Ethyl 3-nitro-4-methylbenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Celite® or other filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve ethyl 3-nitro-4-methylbenzoate in ethanol or methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading can be optimized, but a starting point of 2-5 mol% is recommended.

  • Seal the reaction vessel and purge it several times with nitrogen, followed by vacuum.

  • Introduce hydrogen gas to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle warming.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude Ethyl 3-amino-4-methylbenzoate

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol until it is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure Ethyl 3-amino-4-methylbenzoate. For a related compound, ethyl 4-amino-3-methylbenzoate, recrystallization from absolute ethanol has been reported.[7]

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Time and Yield

Catalyst Loading (mol%)Hydrogen Pressure (bar)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1525128595
2.5 5 25 5 95 98
552529698
2.5125109097
2.5102549698

Note: The data in this table is illustrative and represents typical trends. Actual results may vary.

Safety Information

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle under an inert atmosphere and keep the catalyst moist with solvent.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated fume hood.

  • Solvents: Ethanol and methanol are flammable. Avoid open flames and sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

  • Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • SciRP.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • ACS Omega. (2021). Three-Dimensional Network Pd–Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. Retrieved from [Link]

  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • Brainly. (2020). [FREE] You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid,. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.. Retrieved from [Link]

Sources

Technical Support Center: Purification & Decolorization of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-E3AMB-PUR-001 Compound: Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8) Classification: Aniline Derivative / Fine Chemical Intermediate Status: Active Support Guide

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Ethyl 3-amino-4-methylbenzoate transitions from a white crystalline solid to a pink, red, or dark brown substance during storage or synthesis.

The Science (Root Cause): This compound is an aniline derivative . The primary cause of decolorization is the radical oxidation of the amino group (


).
  • Initiation: Exposure to air (oxygen) and light generates radical cations.

  • Propagation: These radicals dimerize to form azo linkages (

    
    ) or oxidize further into iminoquinones .
    
  • Visualization: These oxidized species are highly conjugated chromophores. Even trace amounts (<0.1%) can cause significant visible discoloration (pink/brown) without drastically affecting the bulk purity measured by NMR, though they may interfere with sensitive downstream catalysis.

Diagnostic Protocol: Assess Your Impurity Level

Before selecting a purification method, match your material to the descriptions below.

Condition GradeAppearanceProbable CauseRecommended Action
Grade A (Optimal) White to off-white crystalsHigh Purity (>98%)Stop. Store under Argon at 2–8°C.
Grade B (Mild) Pale pink or beige hueSurface OxidationMethod 1: Recrystallization.
Grade C (Moderate) Reddish/Brown solidSignificant OxidationMethod 2: Activated Carbon Treatment.
Grade D (Severe) Dark brown/Black tarry oilPolymerizationMethod 3: Acid-Base Extraction + Carbon.

Decision Matrix & Workflow (Visualized)

The following logic gate helps you select the correct purification route based on your current material state.

PurificationLogic Start START: Assess Material Color IsSolid Is the material a Solid or Oil? Start->IsSolid ColorCheck Color Intensity? IsSolid->ColorCheck Solid AcidBase METHOD 3: Acid-Base Extraction IsSolid->AcidBase Oily/Tarry Recryst METHOD 1: Recrystallization (Ethanol) ColorCheck->Recryst Pale Pink/Beige Carbon METHOD 2: Activated Carbon Treatment ColorCheck->Carbon Red/Brown Carbon->Recryst Post-Treatment Polish AcidBase->Carbon If color persists

Figure 1: Decision tree for selecting the appropriate purification protocol based on physical state and oxidation severity.

Technical Protocols

Method 1: Recrystallization (The Polishing Step)

Best for: Grade B (Mild oxidation) or as a final step after Carbon treatment.

Theory: Ethyl 3-amino-4-methylbenzoate is highly soluble in hot ethanol but crystallizes out upon cooling. Oxidized impurities generally remain in the mother liquor.

Reagents:

  • Absolute Ethanol (Solvent)[1]

  • Deionized Water (Anti-solvent, optional)

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (approx. 60°C) until dissolved.

    • Note: Do not boil excessively; heat promotes oxidation.

  • Filtration (Hot): If insoluble particles exist, filter rapidly while hot through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystals using vacuum filtration.

  • Wash: Wash the cake with cold Ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. Avoid high heat.

Method 2: Activated Carbon Adsorption (The Workhorse)

Best for: Grade C (Visible Red/Brown impurities).

Theory: Activated carbon has a high surface area with specific affinity for large, conjugated organic molecules (like the colored iminoquinones) via


 stacking interactions.

Reagents:

  • Activated Carbon (Powdered, decolorizing grade - e.g., Norit® or Darco®)

  • Methanol or Ethanol

  • Celite® (Filter aid)

Protocol:

  • Prepare Solution: Dissolve the compound in Methanol or Ethanol (approx. 10 mL per gram of compound).

  • Carbon Loading: Add Activated Carbon (5–10% by weight relative to the compound).

    • Critical: Do not add carbon to a boiling solution; it will foam over.[2] Add to warm solution.

  • Adsorption: Stir vigorously at 50–60°C for 30–45 minutes.

  • Filtration Setup: Prepare a Büchner funnel with a pad of Celite®.

  • Filtration: Filter the warm suspension through the Celite pad. The filtrate should be clear/colorless.

    • Troubleshooting: If filtrate is grey, you have carbon breakthrough (refilter). If filtrate is pink, increase carbon loading or time.

  • Recovery: Concentrate the filtrate via Rotary Evaporator to obtain the solid.

Method 3: Acid-Base Extraction (The Reset Button)

Best for: Grade D (Oils/Tars) or recovering material from reaction mixtures.

Theory: The amino group is basic. We can protonate it with acid to pull it into water (leaving non-basic tars in organic solvent), then basify to recover.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate.

  • Acid Wash: Extract with 1M HCl (aq).

    • Result: The product moves to the Aqueous Layer (as the hydrochloride salt). Impurities stay in Ethyl Acetate.

  • Separation: Discard the organic layer (top). Keep the aqueous layer (bottom).

  • Basification: Cool the aqueous layer. Slowly add 2M NaOH or saturated

    
     until pH ~8–9.
    
    • Observation: The product will precipitate as a white solid or oil.

  • Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate.

  • Drying: Dry the organic layer over

    
    , filter, and evaporate.
    

Troubleshooting & FAQs

Q: I treated with carbon, but the filtrate turned pink again after 1 hour. Why? A: This is "Re-oxidation." The amino group is extremely sensitive.

  • Fix: Perform the filtration under an inert atmosphere (Nitrogen blanket) if possible. Ensure your solvent is degassed. Process immediately; do not let the solution sit.

Q: My yield is low after Carbon treatment. A: You likely used too much carbon or didn't wash the filter cake.

  • Fix: Rinse the carbon/Celite pad with warm solvent after filtration to recover product trapped in the pores.

Q: Can I store the compound in solution? A: No. Solutions oxidize much faster than solids. Evaporate to dryness immediately.

Q: What is the best storage condition? A: Store as a solid in amber glass vials, under Argon/Nitrogen, at 2–8°C.

Mechanism of Action (Visualized)

The following diagram illustrates the chemical pathway of oxidation and how purification intercepts it.

Mechanism Aniline Ethyl 3-amino-4-methylbenzoate (Colorless - Free Base) Radical Radical Cation (Reactive Intermediate) Aniline->Radical O2 / Light / Heat Purity Purified Product Aniline->Purity Passes through Filter ColorImpurity Iminoquinones / Azo Dimers (Pink/Brown Chromophores) Radical->ColorImpurity Dimerization CarbonNode Activated Carbon (Adsorbs Conjugated Systems) ColorImpurity->CarbonNode Physical Adsorption CarbonNode->Purity Impurities Trapped

Figure 2: The oxidation pathway leading to color formation and the interception mechanism of activated carbon.

References

  • PubChem. Ethyl 3-amino-4-methylbenzoate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Purification of Ethyl 4-amino-3-methylbenzoate (Isomer Analog Protocol). Org. Synth. 1976, 55, 45. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general aniline purification via recrystallization/carbon). [Link]

Sources

Solvent effects on the synthesis of Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on the Synthesis of Ethyl 3-amino-4-methylbenzoate

Executive Summary

This guide addresses the critical role of solvent selection in the synthesis of Ethyl 3-amino-4-methylbenzoate . Unlike generic esterifications, this molecule presents specific challenges due to its low melting point (~48–50°C) and susceptibility to transesterification. The protocols below prioritize Ethanol (EtOH) as the primary solvent to maintain structural integrity and maximize yield.

Part 1: Critical Reaction Workflows (Visualized)

The following diagram outlines the two primary synthesis routes and the specific solvent-based risks associated with each step.

SynthesisPathways Start_Acid 3-Amino-4-methylbenzoic Acid Process_Ester Fischer Esterification (H2SO4 / Reflux) Start_Acid->Process_Ester Start_Nitro Ethyl 3-nitro-4-methylbenzoate Process_Red Catalytic Hydrogenation (Pd/C + H2) Start_Nitro->Process_Red Solvent_EtOH Solvent: Ethanol (Abs.) (Recommended) Process_Ester->Solvent_EtOH Reactant & Solvent Process_Red->Solvent_EtOH Safe Route Solvent_MeOH Solvent: Methanol (CRITICAL RISK) Process_Red->Solvent_MeOH Common Error Product Ethyl 3-amino-4-methylbenzoate (Target) Solvent_EtOH->Product High Purity Solvent_EtOH->Product Impurity Impurity: Methyl Ester Analog (Transesterification) Solvent_MeOH->Impurity Via Solvolysis Impurity->Product Difficult Separation

Figure 1: Synthesis pathways highlighting the transesterification risk when using Methanol in the reduction step.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Fischer Esterification (Acid → Ester)

Context: Converting 3-amino-4-methylbenzoic acid to the ethyl ester using Ethanol and an acid catalyst.[1]

Q1: My reaction has stalled at ~60-70% conversion. Adding more catalyst didn't help. What is the solvent role here?

  • Root Cause: Fischer esterification is an equilibrium process (

    
    ). The accumulation of water (a byproduct) drives the reverse hydrolysis reaction.[2]
    
  • Solvent Solution:

    • Switch to Absolute Ethanol: Ensure your starting Ethanol is anhydrous (200 proof).

    • Azeotropic Removal: Use a ternary solvent system. Add Toluene or Benzene to the ethanol mixture and use a Dean-Stark trap. The water/ethanol/toluene azeotrope boils at a lower temperature, effectively removing water and shifting the equilibrium to the right (Le Chatelier’s Principle).

    • Drying Agents: For smaller scales, add activated 3Å molecular sieves directly to the reaction flask to scavenge water in situ.

Q2: Can I use Methanol to speed up the dissolution of the starting amino acid?

  • Direct Answer: NO.

  • Technical Explanation: Using Methanol (MeOH) will result in the formation of the Methyl 3-amino-4-methylbenzoate ester. Since the methyl and ethyl esters have very similar boiling points and solubilities, separating them is nearly impossible by standard crystallization.

  • Protocol: If solubility is poor, warm the ethanol suspension to 60°C before adding the acid catalyst (e.g., Thionyl Chloride or H2SO4). The protonated amine salt is often more soluble than the zwitterionic free acid.

Module B: Nitro Reduction (Nitro Ester → Amino Ester)

Context: Reducing Ethyl 3-nitro-4-methylbenzoate using Pd/C or alternative reductants.

Q3: I used Methanol for the hydrogenation because the nitro compound is more soluble in it. Now my LC-MS shows a peak at M-14. What happened?

  • Diagnosis: You have generated the Methyl ester impurity via Transesterification.

  • Mechanism: While hydrogenation is theoretically neutral, the surface of Pd/C can be slightly acidic, or trace base (if using ammonium formate) can catalyze the exchange of the ethoxy group for a methoxy group from the solvent.

    • Reaction:

      
      
      
  • Corrective Action: Always use Ethanol as the solvent for the reduction of ethyl esters. If solubility is an issue in Ethanol:

    • Increase temperature to 40-50°C (safe for this molecule).

    • Use Ethyl Acetate (EtOAc) as a co-solvent. EtOAc is non-nucleophilic and will not cause transesterification.

Q4: The product is "oiling out" during recrystallization. How do I get a solid?

  • Physical Property Insight: Ethyl 3-amino-4-methylbenzoate has a low melting point (48–50°C ).

  • Solvent Strategy:

    • Avoid hot recrystallization if possible.

    • Precipitation Method: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature. Slowly add cold Hexane or Heptane (antisolvent) with vigorous stirring. This forces the product to precipitate as a solid rather than an oil.

    • Tip: Seed the mixture with a pure crystal if available to induce nucleation.

Part 3: Quantitative Data & Solvent Properties

Table 1: Solubility Profile of Ethyl 3-amino-4-methylbenzoate

SolventSolubility RatingApplicationRisk Factor
Ethanol (Abs.) HighReaction Solvent (Esterification/Reduction)Low (Matches Ester)
Methanol Very HighNOT RECOMMENDED Critical: Transesterification
Ethyl Acetate HighExtraction / Co-solventLow
Water NegligibleWash / Impurity RemovalHydrolysis (if acidic/hot)
Hexane/Heptane LowAntisolvent (Crystallization)Oiling out if added too fast
DCM Very HighExtraction / DissolutionNone

Part 4: Validated Experimental Protocol (Nitro Reduction)

Objective: Synthesis of Ethyl 3-amino-4-methylbenzoate from Ethyl 3-nitro-4-methylbenzoate without transesterification.

  • Setup: Charge a hydrogenation vessel with Ethyl 3-nitro-4-methylbenzoate (1.0 equiv).

  • Solvent Addition: Add Ethanol (10-15 volumes). Do not use Methanol.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

    • Note: Wet Pd/C (50% water) is safer to handle and the small amount of water does not significantly hydrolyze the ester at neutral pH.

  • Reaction: Hydrogenate at 30-40 psi

    
     at Room Temperature for 4-6 hours.
    
  • Monitoring: Check TLC (EtOAc:Hexane 3:7). Look for the disappearance of the UV-active nitro starting material.

  • Workup:

    • Filter catalyst through Celite.

    • Concentrate filtrate in vacuo at <40°C (to avoid melting/oiling).

    • Crystallization: Redissolve residue in minimal DCM, add Hexane until turbid, and cool to 0-4°C.

References

  • Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Foundational Fischer Esterification protocols).[1]

  • ChemicalBook. Ethyl 3-amino-4-methylbenzoate Product Properties & Synthesis. (Melting point and solubility data).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate. (Physical properties and toxicity data).

  • UCLA Chemistry. Transesterification Mechanisms and Solvent Effects. (Mechanistic grounding for solvent exclusion).

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. (Analogous synthesis demonstrating hydrogenation conditions and workup).

Sources

Technical Support Center: Work-up Procedure Optimization for Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-4-methylbenzoate. It offers in-depth troubleshooting advice and optimized protocols to navigate the common challenges encountered during the work-up and purification of this important chemical intermediate. Our focus is on ensuring the highest possible purity and yield by addressing potential pitfalls with scientifically grounded solutions.

Introduction to the Synthetic Pathways

Ethyl 3-amino-4-methylbenzoate is typically synthesized via one of two primary routes:

  • Reduction of Ethyl 4-methyl-3-nitrobenzoate: This common pathway involves the reduction of a nitro group to an amine. Various reducing agents can be employed, with catalytic hydrogenation being a prevalent and clean method.

  • Fischer Esterification of 3-Amino-4-methylbenzoic Acid: This classic method involves the acid-catalyzed reaction of the parent carboxylic acid with ethanol.

The choice of synthetic route will dictate the specific challenges you may encounter during the work-up. This guide is structured to address issues arising from both pathways.

Visualizing the Work-up and Purification Workflow

To provide a clear overview of the critical stages in obtaining pure Ethyl 3-amino-4-methylbenzoate, the following workflow diagrams illustrate the key decision points and processes.

cluster_0 Post-Reaction Work-up Reaction Mixture Reaction Mixture Catalyst Removal Catalyst Removal (if applicable, e.g., Pd/C) Reaction Mixture->Catalyst Removal Solvent Removal Solvent Removal (e.g., rotary evaporation) Catalyst Removal->Solvent Removal Aqueous Work-up Aqueous Work-up (Quenching & Extraction) Solvent Removal->Aqueous Work-up Drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) Aqueous Work-up->Drying Crude Product Crude Product Drying->Crude Product

Caption: General post-reaction work-up workflow.

cluster_1 Purification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Filtration & Washing Filtration & Washing Recrystallization->Filtration & Washing Drying Drying of Pure Product Filtration & Washing->Drying Pure Product Pure Ethyl 3-amino-4-methylbenzoate Drying->Pure Product

Caption: Purification workflow for Ethyl 3-amino-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields after the work-up of the catalytic hydrogenation of ethyl 4-methyl-3-nitrobenzoate?

A1: The most frequent cause of low yield in this reaction is incomplete catalyst removal or mechanical loss during filtration. Finely divided catalysts like Palladium on carbon (Pd/C) can be challenging to filter completely. Using a pad of Celite® or a similar filter aid can significantly improve the removal of the catalyst and prevent product loss. Additionally, ensuring the catalyst is thoroughly washed with the reaction solvent (e.g., methanol or ethanol) will help recover any adsorbed product.[1]

Q2: My final product is a persistent oil and won't solidify. What should I do?

A2: If your Ethyl 3-amino-4-methylbenzoate product is an oil and does not solidify upon cooling, it is likely due to the presence of impurities.[2] The most common culprits are residual solvent or unreacted starting materials. Try the following:

  • High Vacuum: Place the oil under a high vacuum for an extended period to remove any volatile impurities.

  • Trituration: Add a small amount of a non-polar solvent in which the product is sparingly soluble (e.g., hexanes or diethyl ether), and scratch the side of the flask with a glass rod to induce crystallization.

  • Recrystallization: If trituration fails, a full recrystallization from a suitable solvent system is recommended.

Q3: What is the best recrystallization solvent for Ethyl 3-amino-4-methylbenzoate?

A3: Based on the properties of similar aromatic esters and amines, a mixed solvent system of ethanol and water is often effective.[3][4] The product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals should form. Methanol has also been reported as a suitable recrystallization solvent.[5]

Q4: After my Fischer esterification work-up, I suspect I have unreacted 3-amino-4-methylbenzoic acid in my product. How can I remove it?

A4: Unreacted carboxylic acid can be removed with a mild basic wash during the aqueous work-up. After quenching the reaction and extracting the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious and vent the separatory funnel frequently, as this neutralization will produce carbon dioxide gas.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up (emulsion formation). 3. Hydrolysis of the ester during work-up. 4. Inefficient extraction.1. Monitor the reaction by TLC to ensure completion. 2. To break emulsions, add brine (saturated NaCl solution) to the separatory funnel. 3. Avoid strong acids or bases during the work-up. Use a weak base like NaHCO₃ for neutralization.[6] 4. Perform multiple extractions with a smaller volume of organic solvent.
Product Discoloration (e.g., pink, brown) 1. Air oxidation of the amine group. 2. Presence of colored impurities from the starting material or side reactions.1. Work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product under an inert atmosphere and protected from light. 2. Recrystallization is often effective at removing colored impurities. The use of activated carbon during recrystallization can also be beneficial, but use it sparingly to avoid product adsorption.
Broad Melting Point Range 1. Presence of impurities. 2. Incomplete drying.1. Recrystallize the product until a sharp melting point is obtained. 2. Dry the product thoroughly under vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a temperature below the product's melting point.
Unexpected Peaks in NMR Spectrum 1. Residual solvent from work-up or recrystallization. 2. Unreacted starting materials. 3. Side-products (e.g., from over-reduction or side reactions during esterification).1. Dry the sample under high vacuum. 2. Optimize the reaction conditions to drive the reaction to completion. Use purification techniques like recrystallization or column chromatography. 3. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).

Optimized Work-up Protocols

Protocol 1: Work-up for the Reduction of Ethyl 4-methyl-3-nitrobenzoate

This protocol is optimized for a reaction using a heterogeneous catalyst like Pd/C.

  • Catalyst Filtration:

    • Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Prepare a filtration setup with a Buchner funnel and a pad of Celite® (approximately 1-2 cm thick) over the filter paper.

    • Wet the Celite® pad with the reaction solvent (e.g., methanol).

    • Carefully filter the reaction mixture through the Celite® pad.

    • Wash the reaction flask and the catalyst on the filter pad with several portions of the reaction solvent to ensure all the product is collected.[1]

  • Solvent Removal:

    • Combine the filtrate and the washings in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up and Extraction:

    • Dissolve the resulting crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water to remove any water-soluble byproducts.

    • Wash the organic layer with brine to aid in the separation of the layers and remove residual water.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-amino-4-methylbenzoate.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol) to obtain the pure product.[3][5]

Protocol 2: Work-up for the Fischer Esterification of 3-Amino-4-methylbenzoic Acid

This protocol is designed to handle the acidic conditions of a Fischer esterification.

  • Quenching the Reaction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This will precipitate the crude product.[5]

  • Neutralization and Extraction:

    • Once the ice has melted, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

    • Transfer the mixture to a separatory funnel.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the excess acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

    • Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (check with pH paper).

    • Separate the organic layer.

  • Washing and Drying:

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Concentration and Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product to obtain pure Ethyl 3-amino-4-methylbenzoate.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all manipulations in a well-ventilated fume hood.

  • Chemical Hazards: Ethyl 3-amino-4-methylbenzoate may cause skin and eye irritation.[7] The reagents used in its synthesis, such as strong acids and flammable solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Catalyst Handling: Be aware that some hydrogenation catalysts, like Raney Nickel, can be pyrophoric and should be handled with care.[2]

References

  • Truman State University Department of Chemistry. Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • MLR Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. [Link]

  • Brainly. You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid. [Link]

  • OCR A Level Chemistry A. Preparation of Methyl 3-Nitrobenzoate. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

  • University of California, Irvine. esterification of benzoic acid to methyl benzoate. [Link]

  • ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • ChemBK. ethyl 3-amino-4-methylbenzoate. [Link]

Sources

Technical Support Center: Handling and Disposal of Ethyl 3-amino-4-methylbenzoate Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 3-amino-4-methylbenzoate waste. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety and compliance.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with Ethyl 3-amino-4-methylbenzoate?

Ethyl 3-amino-4-methylbenzoate is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] As an aromatic amine, it should be handled with care to avoid inhalation and direct contact with skin and eyes.[2] All laboratory personnel should be familiar with the Safety Data Sheet (SDS) before working with this compound.

2. What personal protective equipment (PPE) is mandatory when handling this compound and its waste?

At a minimum, personnel must wear:

  • Safety goggles with side-shields.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check the glove manufacturer's compatibility chart).

  • A laboratory coat . Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

3. Can I dispose of small amounts of Ethyl 3-amino-4-methylbenzoate waste down the sink?

No. As a general rule, hazardous chemical waste should not be disposed of down the drain.[2] This compound's potential environmental impact and reactivity with other chemicals in the drainage system make sink disposal inappropriate.

4. What should I do in the event of a spill?

For minor spills, follow the established laboratory spill cleanup procedure. This typically involves:

  • Alerting personnel in the immediate area.

  • Wearing appropriate PPE.

  • Covering the spill with an inert absorbent material (such as vermiculite or sand).

  • Collecting the absorbed material into a designated hazardous waste container.

  • Cleaning the spill area with soap and water.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

5. My waste container with Ethyl 3-amino-4-methylbenzoate has solidified. What should I do?

Do not attempt to heat the container or mechanically break up the solid, as this could create airborne dust or damage the container. If the solid cannot be redissolved by the addition of a compatible solvent (such as ethanol or methanol), the entire container should be labeled as solid waste and submitted for disposal. Clearly indicate on the label that the contents are solid.

Troubleshooting Guide

Problem Probable Cause Solution
Crystallization of waste in the container The concentration of Ethyl 3-amino-4-methylbenzoate in the solvent is too high, or the storage temperature is too low.Add a small amount of a compatible solvent (e.g., methanol, ethanol) to redissolve the crystals. If this is a recurring issue, consider using a larger volume of solvent for waste collection.
Accidental mixing of incompatible waste streams Lack of clear labeling or understanding of waste segregation policies.Do not add any more waste to the container. Cap it, label it clearly with all known components, and consult your institution's EHS for guidance. A common issue is mixing acidic and basic waste, which can generate heat and gas.
The pH of my aqueous waste is outside the acceptable range for disposal. The waste has not been properly neutralized.Follow the elementary neutralization protocol outlined in this guide. Always add neutralizing agents slowly and in a fume hood.
I'm unsure if my waste is considered "acutely toxic." The regulatory definitions can be complex.Refer to your institution's chemical hygiene plan or contact EHS. As a general rule, any waste containing a "P-listed" chemical under RCRA is considered acutely toxic and has more stringent disposal requirements.[3]

Waste Segregation and Handling Protocol

Proper segregation of waste at the point of generation is critical for safety and compliant disposal.

Waste Stream Classification
  • Non-halogenated Organic Solvent Waste: This stream is for solutions of Ethyl 3-amino-4-methylbenzoate in solvents like ethanol, methanol, or acetone.

  • Aqueous Waste: This includes washings and solutions where water is the primary solvent.

  • Solid Waste: This category includes contaminated consumables such as gloves, paper towels, and silica gel.

  • Sharps Waste: Contaminated needles and syringes must be placed in a designated sharps container.

  • Empty Containers: Original containers of Ethyl 3-amino-4-methylbenzoate must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular trash.[2]

Workflow for Waste Segregation

WasteSegregation cluster_generation Point of Generation cluster_decision Waste Type Determination cluster_containers Waste Containers Waste Ethyl 3-amino-4-methylbenzoate Waste Generated IsLiquid Liquid? Waste->IsLiquid IsAqueous Aqueous? IsLiquid->IsAqueous Yes Solid Solid Waste IsLiquid->Solid No NonHalogenated Non-Halogenated Organic Waste IsAqueous->NonHalogenated No Aqueous Aqueous Waste IsAqueous->Aqueous Yes

Caption: Waste segregation decision tree.

Chemical Deactivation/Neutralization Protocol

For laboratories equipped to perform such procedures, chemical deactivation can render the waste less hazardous. The following protocol is based on the enzymatic oxidation of aromatic amines.[4]

! CAUTION: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Reagents:
  • Hydrogen Peroxide (3% solution)

  • Horseradish Peroxidase

  • Potassium Permanganate

  • Sulfuric Acid (concentrated)

  • Sodium Bisulfite (for quenching)

Procedure:
  • Enzymatic Oxidation (for aqueous waste): a. Adjust the pH of the aqueous waste containing Ethyl 3-amino-4-methylbenzoate to a range of 6.0-8.0 using dilute acid or base. b. For every 100 mL of waste, add 10 mg of horseradish peroxidase and stir until dissolved. c. Slowly add 10 mL of 3% hydrogen peroxide while stirring. d. Allow the reaction to proceed for at least one hour. A color change and/or precipitate formation indicates oxidation.

  • Permanganate Oxidation (for organic waste or solid residues): a. Carefully evaporate the organic solvent in a fume hood. b. To the solid residue, slowly and carefully add a solution of potassium permanganate in dilute sulfuric acid. The amount will depend on the quantity of amine waste. c. The purple color of the permanganate should disappear as it is consumed. Continue adding until a faint pink or purple color persists for at least 30 minutes.

  • Quenching: a. After the oxidation is complete, quench any remaining permanganate by the dropwise addition of a sodium bisulfite solution until the purple color disappears.

  • Final Disposal: a. The treated waste should be collected in a new, clearly labeled hazardous waste container, indicating the treatment process and final components.

Disposal Pathway

The disposal of hazardous waste is a regulated process from "cradle to grave."

DisposalPathway Lab 1. Laboratory Generation & Segregation SAA 2. Satellite Accumulation Area (SAA) - Labeled Container - Secondary Containment Lab->SAA Pickup 3. EHS Waste Pickup Request SAA->Pickup Manifest 4. Hazardous Waste Manifest Generation Pickup->Manifest Transport 5. Licensed Transporter Manifest->Transport TSDF 6. Treatment, Storage, and Disposal Facility (TSDF) - Incineration Transport->TSDF

Caption: Cradle-to-grave hazardous waste disposal workflow.

  • Generation and Segregation: Waste is generated and segregated in the lab as per the protocol above.

  • Satellite Accumulation Area (SAA): Labeled waste containers are stored in a designated SAA, which must have secondary containment.[5]

  • EHS Pickup: Once a container is full, a pickup is requested from your institution's EHS department.

  • Manifest: A hazardous waste manifest is created. This is a legal document that tracks the waste from the generator to the disposal site.[6]

  • Transport: A licensed hazardous waste transporter collects the waste.

  • Final Disposal: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it is typically destroyed via controlled incineration.[4]

References

  • Bareš, J., & Krtková, V. (1997). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Collection of Czechoslovak Chemical Communications, 62(7), 1135-1144. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. [Link]

  • CP Lab Safety. (n.d.). HDPE Chemical Compatibility & Resistance Chart. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety. [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Environmental Management. [Link]

  • Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Environmental Health and Safety. [Link]

  • Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. [Link]

Sources

Validation & Comparative

Strategic Selection of Ethyl 3-amino-4-methylbenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3-amino-4-methylbenzoate as a superior intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically focusing on its advantages over methyl ester and free acid alternatives.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, API Manufacturers

Executive Summary

Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8) is a critical pharmacophore building block, most notably utilized in the convergent synthesis of Bcr-Abl tyrosine kinase inhibitors such as Nilotinib (Tasigna) and Imatinib (Gleevec) .

While the methyl ester analog (Methyl 3-amino-4-methylbenzoate) is frequently cited in early discovery patents, the ethyl ester variant has emerged as the preferred intermediate in large-scale process chemistry. This guide delineates the specific advantages of the ethyl ester regarding impurity purging , regulatory safety , and process robustness , supported by experimental protocols.

Chemical Profile & Structural Significance[1][2][3][4]

FeatureSpecification
IUPAC Name Ethyl 3-amino-4-methylbenzoate
CAS Number 41191-92-8
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline powder
Key Functionality Aniline Amine: Nucleophile for guanidinylation or amidation.Ethyl Ester: Protected carboxylate, lipophilic handle.
Solubility High solubility in EtOH, EtOAc, DCM; Low water solubility.
Structural Utility in Drug Design

The 3-amino-4-methylbenzoate scaffold serves as the "tail" moiety in Nilotinib. The ethyl group is not merely a protecting group; its lipophilicity modulates the solubility of intermediates, enabling critical purification steps that are difficult with the more polar methyl ester or free acid.

Comparative Analysis: Ethyl Ester vs. Alternatives

A. Ethyl vs. Methyl Ester: The Safety & Regulatory Edge

The transition from methyl to ethyl esters in API manufacturing is often driven by the ICH Q3C (R8) guidelines on residual solvents.

  • Metabolic Byproduct Toxicity: Hydrolysis of the methyl ester releases Methanol (Class 2 solvent, PDE = 30 mg/day), which is neurotoxic and metabolizes to formic acid. The ethyl ester releases Ethanol (Class 3 solvent, PDE = 50 mg/day), which is significantly less toxic and metabolically benign.

  • Genotoxicity Risk: Methyl esters can, under specific acidic/sulfate conditions, form methylating agents (e.g., methyl sulfates) which are potential genotoxic impurities (PGIs). Ethylating agents are generally less reactive and pose a lower risk profile in trace analysis.

B. Process Advantage: Crystallinity & Impurity Purging

In the synthesis of Nilotinib, a critical bottleneck is the formation of the guanidine intermediate . Patents (e.g., US10280153B2) highlight that the purity of the final drug substance is heavily dependent on the quality of the ester precursor.

  • Superior Lipophilicity: The ethyl chain increases LogP (~3.0) compared to the methyl ester (~2.5). This enhanced lipophilicity facilitates:

    • Sharper Phase Separations: During aqueous workups, the ethyl ester stays in the organic phase more efficiently, reducing yield loss.

    • Orthogonal Crystallization: The ethyl-guanidine nitrate salt often exhibits a distinct crystal habit that excludes the "Acid Impurity" (hydrolyzed byproduct) more effectively than the methyl analog.

C. Stability & Reactivity
  • Hydrolytic Stability: The ethyl group provides slight steric protection to the carbonyl carbon compared to the methyl group. This reduces the rate of spontaneous hydrolysis during storage or under the acidic conditions required for the cyanamide reaction, preserving the ester functionality until the directed hydrolysis step.

Visualizing the Advantage: Synthesis Pathway

The following diagram illustrates the convergent synthesis of Nilotinib, highlighting the strategic entry point of Ethyl 3-amino-4-methylbenzoate and its conversion to the guanidine salt.

NilotinibSynthesis cluster_advantages Advantage Zone: Ethyl Ester EthylEster Ethyl 3-amino-4-methylbenzoate (Starting Material) GuanidineInt Guanidine Intermediate (Nitrate Salt) EthylEster->GuanidineInt 1. HCl/EtOH 2. NH4NO3 (High Purity Cryst.) Cyanamide Cyanamide (NH2CN) Cyanamide->GuanidineInt PyrimidineInt Pyrimidine Intermediate (Ethyl Ester) GuanidineInt->PyrimidineInt Cyclization with Enaminone Enaminone 3-(dimethylamino)-1-(3-pyridyl) -2-propen-1-one Enaminone->PyrimidineInt Hydrolysis Hydrolysis (NaOH/EtOH) PyrimidineInt->Hydrolysis FreeAcid Free Acid Intermediate Hydrolysis->FreeAcid Coupling Amide Coupling (with Imidazole Aniline) FreeAcid->Coupling Nilotinib Nilotinib (API) Coupling->Nilotinib

Figure 1: Convergent synthesis of Nilotinib. The "Advantage Zone" highlights where the ethyl ester's properties enable superior impurity rejection via crystallization of the nitrate salt.

Experimental Protocol: Guanidinylation

This protocol demonstrates the conversion of Ethyl 3-amino-4-methylbenzoate to the guanidine nitrate intermediate, a key step where the ethyl ester demonstrates superior handling properties.

Objective: Synthesis of 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate.

Materials
  • Ethyl 3-amino-4-methylbenzoate (1.0 eq)[1]

  • Cyanamide (50% aq. solution) (1.5 eq)

  • Concentrated HCl (Catalytic/Stoichiometric)

  • Ethanol (Solvent)[2][3][4][5][6]

  • Ammonium Nitrate (60% aq. solution)

Methodology
  • Dissolution: Charge a reaction vessel with Ethyl 3-amino-4-methylbenzoate (100 g) and Ethanol (400 mL). Stir at 25°C until fully dissolved.

    • Note: The ethyl ester dissolves rapidly; the methyl ester may require slight warming or larger solvent volumes.

  • Acidification: Add concentrated HCl dropwise to adjust pH to ~2.0. Maintain temperature < 30°C.

  • Addition: Add Cyanamide solution (1.5 eq) slowly over 30 minutes.

  • Reflux: Heat the mixture to reflux (78-80°C) and stir for 18-24 hours. Monitor by HPLC.

  • Salt Formation: Cool the reaction mass to 25°C. Add Ammonium Nitrate solution (60% w/w) dropwise.

  • Crystallization (Critical Step): Cool the mixture to 0-5°C and stir for 4 hours. The ethyl-guanidine nitrate salt will precipitate as a dense, white solid.

    • Advantage:[7][8] The ethyl derivative typically forms larger, more filterable crystals than the methyl analog, trapping fewer impurities.

  • Filtration: Filter the solid and wash with chilled Ethanol (2 x 50 mL).

  • Drying: Dry under vacuum at 50°C.

Expected Yield: 75-85% Purity: >98.5% (HPLC)[3][4]

Conclusion

While methyl esters are common in academic literature due to low cost, Ethyl 3-amino-4-methylbenzoate is the superior choice for industrial API synthesis. Its selection offers a three-fold advantage :

  • Safety: Elimination of methanol/formic acid metabolic risks.

  • Process: Enhanced lipophilicity improves extraction efficiency and crystallization behavior.

  • Quality: Superior rejection of acid impurities during the critical guanidinylation step.

References

  • Process for the preparation of pure Nilotinib and its salt. European Patent Office. Patent No. EP3404025A1. Available at: [Link]

  • Process for the preparation of pure nilotinib and its salt.Google Patents. Patent No. US10280153B2.
  • Ethyl 3-amino-4-methylbenzoate Product Profile. PubChem. CID 12607966. Available at: [Link]

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]

Sources

Navigating the Synthetic Landscape of Ethyl 3-amino-4-methylbenzoate: A Guide to Its Reactive Limitations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the synthetic utility and limitations of Ethyl 3-amino-4-methylbenzoate. By examining the interplay of its substituent groups, we aim to offer predictive insights into its reactivity and guide the selection of appropriate reaction strategies and alternative reagents.

Ethyl 3-amino-4-methylbenzoate is a valuable building block in organic synthesis, notably as a precursor for various pharmaceutical agents, including antitumor and antiviral compounds.[1] Its utility stems from the presence of three key functional groups on the benzene ring: an amino group, a methyl group, and an ethyl ester. However, the specific arrangement of these substituents—an amino group at C3, a methyl group at C4, and an ethyl carboxylate at C1—creates a unique electronic and steric environment that imposes significant limitations on its reactivity in several common synthetic transformations. This guide will explore these limitations with a focus on electrophilic aromatic substitution, N-acylation, and diazotization reactions, offering a comparative perspective against more reactive or regioselective alternatives.

The Dichotomy of Activating and Deactivating Influences: A Complex Reactivity Profile

The reactivity of the aromatic ring in Ethyl 3-amino-4-methylbenzoate is governed by a delicate balance between the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the ethyl ester group. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C4, and C6). The methyl group is a weaker activating group, also directing ortho and para. Conversely, the ethyl ester group is a deactivating group, directing incoming electrophiles to the meta position (C3 and C5).

This complex interplay of directing effects can lead to challenges in achieving high regioselectivity in electrophilic aromatic substitution reactions. While the powerful ortho,para-directing influence of the amino group is expected to dominate, the deactivating nature of the ester group can reduce the overall nucleophilicity of the ring, making it less reactive than aniline or toluene derivatives.

Limitations in Key Synthetic Transformations

Electrophilic Aromatic Substitution: A Battle of Directing Groups and Steric Hindrance

The primary challenge in electrophilic aromatic substitution reactions with Ethyl 3-amino-4-methylbenzoate lies in predicting and controlling the site of substitution. The positions ortho and para to the strongly activating amino group are C2 and C6. However, the C4 position is already occupied by a methyl group.

Predicted Reactivity Hotspots:

  • C2 Position: Ortho to the amino group and meta to the ester group. This position is electronically favored by the amino group.

  • C6 Position: Ortho to the amino group and ortho to the ester group. This position is also electronically favored by the amino group, but may experience some steric hindrance from the adjacent ester.

  • C5 Position: Meta to both the amino and methyl groups, but ortho to the ester group. This position is generally disfavored.

The presence of the methyl group at the C4 position, para to the amino group, blocks what would typically be a major site for electrophilic attack. This leaves the C2 and C6 positions as the most likely candidates for substitution.

Comparative Analysis: Ethyl 4-aminobenzoate (Benzocaine)

In contrast, a simpler isomer like Ethyl 4-aminobenzoate (Benzocaine) presents a more straightforward reactivity profile for electrophilic substitution. The amino group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to the amino group). The deactivating ester group at C1 also directs to the C3 and C5 positions (meta to the ester). This alignment of directing effects leads to a higher probability of obtaining a single major product.

dot graph ER_diagram { graph [label="Directing Effects in Electrophilic Aromatic Substitution", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Helvetica"];

} .dot

Caption: Directing effects of substituents on electrophilic attack.

N-Acylation: The Challenge of a Sterically Hindered Amino Group

While the amino group is a nucleophile and readily undergoes acylation, its position ortho to a methyl group in Ethyl 3-amino-4-methylbenzoate can introduce steric hindrance. This can lead to slower reaction rates and may require more forcing conditions or specialized reagents compared to less hindered anilines.

Experimental Consideration:

In a typical acylation reaction using an acid chloride or anhydride with a base like pyridine, the bulky nature of the acylating agent and the steric crowding around the amino group can impede the reaction. This may result in lower yields or the need for longer reaction times and higher temperatures.

Alternative Approach: Acetanilide Formation for Improved Reactivity in Friedel-Crafts Reactions

A significant limitation of anilines, in general, is their poor performance in Friedel-Crafts acylation reactions. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction.[2] A common strategy to overcome this is to first protect the amino group as an acetamide. While the amido group is still an ortho, para-director, it is less activating and less basic than the amino group, allowing the Friedel-Crafts reaction to proceed.[2]

However, the initial N-acetylation of the sterically hindered Ethyl 3-amino-4-methylbenzoate might itself be challenging, potentially requiring more reactive acylating agents or catalysts.

Table 1: Comparison of Reactivity in N-Acylation

CompoundSteric Hindrance at Amino GroupExpected Reactivity in N-AcylationNotes
Ethyl 3-amino-4-methylbenzoate Moderate (ortho-methyl group)Slower reaction rates, may require forcing conditions.The methyl group can sterically shield the amino group.
Ethyl 4-aminobenzoate LowHigh reactivity.The amino group is sterically unhindered.
Ethyl 3-aminobenzoate LowHigh reactivity.The amino group is sterically unhindered.
Diazotization and Subsequent Reactions: The Influence of Substituents on Diazonium Salt Stability and Reactivity

Diazotization of the amino group to form a diazonium salt is a versatile transformation in aromatic chemistry, opening pathways to a wide range of functionalities via Sandmeyer and related reactions. The success of these reactions depends on the stability of the diazonium salt, which is influenced by the electronic nature of the substituents on the aromatic ring.

In the case of Ethyl 3-amino-4-methylbenzoate, the presence of two electron-donating groups (amino and methyl) and one electron-withdrawing group (ethyl ester) will affect the stability and reactivity of the resulting diazonium salt. Electron-donating groups generally increase the stability of the diazonium salt. The rate of diazotization of anilines is accelerated by electron-donating groups like methyl and methoxy groups.[3]

However, the position of the substituents can also play a role. While the methyl group at the para position to the forming diazonium group can offer some electronic stabilization, the overall electronic landscape is complex.

Potential Limitations in Sandmeyer Reactions:

While the formation of the diazonium salt is likely to proceed, the yields of subsequent Sandmeyer reactions can be sensitive to the substitution pattern. The presence of the ortho-methyl group could potentially influence the approach of the copper catalyst and the nucleophile, although this effect is generally less pronounced than in reactions directly involving the amino group.

Comparative Data:

dot graph Diazotization_Workflow { graph [label="Diazotization and Sandmeyer Reaction Pathway", labelloc=t, fontsize=16, fontname="Helvetica"]; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica"];

} .dot

Caption: General workflow for the conversion of an aniline to other functional groups.

Experimental Protocols

Representative Protocol for N-Acylation of a Substituted Aniline (Adapted for Ethyl 3-amino-4-methylbenzoate)

Objective: To synthesize Ethyl 3-acetamido-4-methylbenzoate.

Materials:

  • Ethyl 3-amino-4-methylbenzoate

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 3-amino-4-methylbenzoate (1.0 eq) in dry DCM in a reaction flask.[4]

  • Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.[4]

  • Slowly add acetic anhydride (1.1 eq) dissolved in dry DCM to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir overnight.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Note: Due to the potential for steric hindrance, longer reaction times or a slight excess of the acylating agent may be necessary to achieve a high yield.

Conclusion and Recommendations

Ethyl 3-amino-4-methylbenzoate presents a nuanced reactivity profile that must be carefully considered in synthetic planning. The convergence of activating and deactivating groups on the same aromatic ring, coupled with the steric influence of the ortho-methyl group, can lead to challenges in achieving high yields and regioselectivity in certain reactions.

Key Takeaways:

  • Electrophilic Aromatic Substitution: Expect substitution to be directed primarily by the strong activating amino group to the C2 and C6 positions. However, the overall reactivity of the ring is tempered by the deactivating ester group. For applications requiring unambiguous regioselectivity, consider alternative substrates with more aligned directing groups, such as Ethyl 4-aminobenzoate.

  • N-Acylation: The ortho-methyl group may sterically hinder the amino group, potentially requiring more forcing conditions for acylation compared to less substituted anilines.

  • Diazotization: While the formation of the diazonium salt is expected to be feasible, the yields of subsequent Sandmeyer reactions may be influenced by the specific substitution pattern.

For researchers and drug development professionals, a thorough understanding of these limitations is crucial for efficient and successful synthesis campaigns. When encountering difficulties, the use of alternative, less sterically hindered, or electronically less complex starting materials should be considered. Furthermore, the protection of the amino group as an acetamide can be a valuable strategy to modulate reactivity and overcome challenges in reactions like Friedel-Crafts acylation. Careful optimization of reaction conditions and the exploration of modern catalytic methods are recommended to maximize the synthetic potential of this versatile, yet challenging, building block.

References

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Li, W., Wang, F., & Zhang, H. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1234. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Sala, R., et al. (2009). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 74(15), 5346-5351. Retrieved from [Link]

  • Ridd, J. H. (1967). Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic, 1028-1031. Retrieved from [Link]

Sources

Reproducibility and Robustness of Ethyl 3-amino-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 41191-92-8 | Comparative Process Guide

Executive Summary

Ethyl 3-amino-4-methylbenzoate serves as a critical scaffold in the synthesis of benzocaine-like anesthetics and kinase inhibitors. Its low melting point (48–52°C) and amine functionality present specific processing challenges—namely, the tendency to "oil out" during crystallization and susceptibility to oxidation.

This guide compares the two dominant synthetic routes: Nitro-Reduction (Route A) and Direct Esterification (Route B) .

  • Recommendation: Route A is the superior choice for pharmaceutical applications requiring high purity (>99%) as it avoids the formation of difficult-to-remove oligomers common in aniline esterifications.

  • Alternative: Route B is viable for early-phase discovery where cost is the primary driver and flash chromatography is available.

Part 1: The Synthetic Landscape

The Molecule[1][2][3][4][5][6][7][8]
  • IUPAC Name: Ethyl 3-amino-4-methylbenzoate[1][2]

  • Structure: An ethyl ester with a primary amine meta to the ester and ortho to a methyl group.

  • Critical Property: The amine group is electron-donating, making the ring susceptible to electrophilic attack and oxidation. The ortho-methyl group provides some steric protection but also influences solubility.

Decision Matrix: Route Selection
FeatureRoute A: Nitro-ReductionRoute B: Direct Esterification
Precursor Ethyl 3-nitro-4-methylbenzoate3-Amino-4-methylbenzoic acid
Reaction Type Heterogeneous Catalysis (Hydrogenation)Acid-Catalyzed Condensation
Robustness High (Clean conversion)Medium (Equilibrium limited)
Impurity Profile Unreacted Nitro (easy to spot)Acid hydrolysis product, Oligomers
Scalability Excellent (Flow chemistry compatible)Good (Requires large solvent volumes)
Safety Flammability (H2/Catalyst)Corrosivity (SOCl2/H2SO4)

Part 2: Detailed Comparative Analysis

Route A: Catalytic Hydrogenation of Ethyl 3-nitro-4-methylbenzoate

This method relies on the reduction of the nitro precursor. It is the industry standard for GMP synthesis because the nitro-ester precursor can be recrystallized to high purity before the sensitive amine is generated.

  • Mechanism: Nitro group reduction via Pd/C catalysis using H2 gas or a hydrogen transfer agent (Ammonium Formate).

  • Why it works: The reaction is irreversible and proceeds to completion without equilibrium constraints.

  • Key Challenge: Handling pyrophoric Pd/C and ensuring complete removal of the catalyst.

Route B: Fischer Esterification of 3-Amino-4-methylbenzoic Acid

This method attempts to esterify the carboxylic acid directly.

  • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by ethanol.

  • Why it fails (Common Pitfall): The amino group acts as a proton sponge. To drive the reaction, the amine must be fully protonated (as the hydrochloride or sulfate salt), requiring excess acid. Upon neutralization (workup), the product often precipitates as a sticky oil rather than a crystal due to its low melting point.

Part 3: Validated Experimental Protocols

Protocol A: Transfer Hydrogenation (High Purity)

Recommended for high-value intermediates.

Reagents:

  • Ethyl 3-nitro-4-methylbenzoate (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Ammonium Formate (5.0 eq)

  • Methanol (10 volumes)

Step-by-Step:

  • Dissolution: Charge Ethyl 3-nitro-4-methylbenzoate and Methanol into a reactor. Stir until dissolved.

  • Catalyst Addition: Under inert atmosphere (N2), carefully add 10% Pd/C. Caution: Pd/C can ignite methanol vapors.

  • Reduction: Add Ammonium Formate in portions. The reaction is exothermic; maintain temperature <40°C. Evolution of CO2 gas will be observed.

  • Monitoring: Stir at ambient temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The UV-active nitro spot (Rf ~0.6) will disappear, replaced by the fluorescent amine spot (Rf ~0.4).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to ~20% volume. Add Water (10 volumes) and cool to 0–5°C.

  • Crystallization: The product will precipitate. If it oils out, seed with a pure crystal or scratch the flask. Filter and dry under vacuum at 30°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Thionyl Chloride Mediated Esterification (Robust)

Recommended for scale-up without hydrogenation equipment.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[3][2]

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Absolute Ethanol (15 volumes)

Step-by-Step:

  • Activation: Chill Ethanol to 0°C. Add Thionyl Chloride dropwise over 30 minutes. Exothermic reaction generates HCl in situ.

  • Addition: Add solid 3-Amino-4-methylbenzoic acid in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The suspension will clear as the ester forms.

  • Quench: Cool to room temperature. Concentrate under reduced pressure to remove excess EtOH and SOCl2.

  • Neutralization (Critical Step): Dissolve the residue in EtOAc. Slowly add Saturated NaHCO3 solution while stirring until pH > 8.

    • Note: The product exists as the HCl salt initially. You must liberate the free base for it to partition into the organic layer.

  • Extraction: Separate phases. Wash organic layer with Brine. Dry over Na2SO4.[4][5]

  • Purification: Concentrate. Recrystallize from Hexane/EtOAc (9:1).

Expected Yield: 75–85%[6]

Part 4: Visualization of Workflows

The following diagrams illustrate the logic flow and chemical pathways for both routes.

Diagram 1: Synthetic Pathway Comparison

SynthesisPathways Start_A Precursor A: Ethyl 3-nitro-4-methylbenzoate Process_A Method A: Pd/C + H2 source (Methanol, RT) Start_A->Process_A Reduction Start_B Precursor B: 3-Amino-4-methylbenzoic acid Process_B Method B: EtOH + SOCl2 (Reflux, 8h) Start_B->Process_B Fischer Esterification Workup_A Workup A: Filter Catalyst -> Precipitate w/ Water Process_A->Workup_A Clean Conversion Intermediate_B Intermediate: Amine HCl Salt Process_B->Intermediate_B In Situ Protection Workup_B Workup B: Neutralize (pH > 8) -> Extract EtOAc Intermediate_B->Workup_B Deprotection Product TARGET: Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8) Workup_A->Product Yield: ~90% Workup_B->Product Yield: ~80%

Caption: Comparative flow of Nitro-Reduction (Route A) vs. Direct Esterification (Route B).

Diagram 2: Critical Process Parameters (CPP)

CPP cluster_0 Route A Risks cluster_1 Route B Risks Target High Purity Product RiskA1 Incomplete Reduction (Nitro impurity) RiskA1->Target Control: TLC Monitoring RiskA2 Pyrophoric Catalyst (Safety Hazard) RiskB1 pH Control Failure (Loss to Aqueous) RiskB1->Target Control: pH > 8 RiskB2 Oiling Out (Crystallization Failure) RiskB2->Target Control: Seed Crystals

Caption: Critical Process Parameters and risk mitigation strategies for both synthesis routes.

Part 5: Troubleshooting & Stability

The "Oiling Out" Phenomenon

Because the melting point is near ambient temperature (48–52°C), the product often separates as a supercooled oil during workup.

  • Fix: Do not rush the cooling step. Cool slowly to 20°C with vigorous stirring. If oil forms, re-heat slightly until dissolved, add a seed crystal, and cool at 5°C/hour.

Storage and Stability

Amines are prone to oxidation (browning) upon air exposure.

  • Protocol: Store under Nitrogen/Argon at 2–8°C.

  • Shelf Life: 12 months if properly sealed.

References

  • ChemicalBook. (n.d.). Ethyl 3-amino-4-methylbenzoate Synthesis and Properties. Retrieved from

  • PubChem. (2025).[2][7] Compound Summary: Ethyl 3-amino-4-methylbenzoate (CID 12607966).[1][2] National Library of Medicine. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for catalytic hydrogenation of nitroarenes. (Adapted from standard protocols for similar benzocaine derivatives). Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: Ethyl 3-amino-4-methylbenzoate. Retrieved from

Sources

Spectroscopic Comparison Guide: Ethyl 3-amino-4-methylbenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-4-methylbenzoate (CAS: 41191-92-8) is a critical intermediate in the synthesis of local anesthetics and kinase inhibitors. Its purity is defined by the successful reduction of its nitro-precursor, Ethyl 3-nitro-4-methylbenzoate .

This guide provides a definitive spectroscopic analysis to validate this transformation. The core diagnostic indicator is the "Ortho-Proton Shift" : the dramatic upfield shift of the aromatic proton at position 2 (H2) from ~8.5 ppm in the nitro precursor to ~7.4 ppm in the amino product, accompanied by the disappearance of nitro stretching frequencies in the IR spectrum.

Synthetic Pathway & Structural Context[1][2][3][4]

To understand the spectroscopy, we must first define the chemical environment. The synthesis typically proceeds via the reduction of the nitro group.

Reaction Logic

The transformation involves converting a strong Electron Withdrawing Group (EWG,


) into a strong Electron Donating Group (EDG, 

). This inversion of electronic density fundamentally alters the magnetic environment of the aromatic ring, specifically affecting the protons ortho and para to the substituent.

SynthesisPath Precursor PRECURSOR Ethyl 3-nitro-4-methylbenzoate (EWG Dominant) Reagents Reduction (H2, Pd/C or Fe/HCl) Precursor->Reagents Product TARGET Ethyl 3-amino-4-methylbenzoate (EDG Dominant) Reagents->Product -O2, +H2

Figure 1: Synthetic pathway highlighting the electronic inversion from Nitro (EWG) to Amino (EDG).

Comparative Spectroscopic Analysis

A. Proton NMR ( H-NMR)

The NMR spectrum provides the most quantifiable proof of conversion. The ethyl ester signals (quartet/triplet) remain relatively constant, serving as an internal standard, while the aromatic region undergoes significant changes.

Solvent:


 or 

(Shifts below are referenced to

).
Proton AssignmentPrecursor: Ethyl 3-nitro-4-methylbenzoate (

ppm)
Target: Ethyl 3-amino-4-methylbenzoate (

ppm)
Diagnostic Shift (

)
H-2 (Ar-H) 8.45 – 8.55 (d) 7.35 – 7.40 (d/s) ~ -1.1 ppm (Upfield)
H-6 (Ar-H) 8.10 – 8.20 (dd)7.30 – 7.35 (dd)~ -0.8 ppm (Upfield)
H-5 (Ar-H) 7.40 – 7.50 (d)7.05 – 7.10 (d)~ -0.4 ppm (Upfield)
Ar-CH

2.60 – 2.65 (s) 2.15 – 2.20 (s) ~ -0.45 ppm (Shielding)
-NH

Absent3.50 – 4.00 (br s) Appearance of Signal
-OCH

-
4.40 (q)4.35 (q)Minimal Change
-CH

(Ethyl)
1.40 (t)1.38 (t)Minimal Change
Mechanistic Insight:
  • The H-2 Proton: In the precursor, H-2 is sandwiched between two EWGs (Nitro and Ester), causing extreme deshielding (>8.4 ppm). In the product, the Amino group (EDG) shields the ring through resonance, pushing H-2 significantly upfield.

  • The Methyl Group: The aromatic methyl group at C4 is ortho to the substituent. The nitro group deshields it (~2.6 ppm), while the amino group shields it (~2.2 ppm). This 0.4 ppm shift is a reliable secondary check.

B. FT-IR Spectroscopy

Infrared spectroscopy is the fastest method to confirm the functional group transformation.

Functional GroupPrecursor (Nitro)Target (Amino)Comparison Note
N-H Stretch Absent3300 – 3500 cm

Look for the characteristic "doublet" of primary amines.
NO

Stretch
1530 cm

(Asym)
1350 cm

(Sym)
AbsentDisappearance indicates full consumption of starting material.
C=O (Ester) ~1720 cm

~1710 cm

Slight shift to lower wavenumber due to resonance donation from amine.

Experimental Protocol: Reduction Workflow

This protocol describes the reduction using Iron/Ammonium Chloride (Fe/NH


Cl), a robust method that avoids the safety risks of catalytic hydrogenation in early-stage R&D.
Materials
  • Precursor: Ethyl 3-nitro-4-methylbenzoate (1.0 eq)

  • Reductant: Iron Powder (3.0 eq), Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1]
    
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 3-nitro-4-methylbenzoate (5.0 g) in 60 mL Ethanol. Add 20 mL water.

  • Activation: Add Ammonium Chloride (solid) and stir vigorously.

  • Reduction: Add Iron powder in portions. Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, lower polarity) should disappear.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Workflow Start Start: Nitro Precursor + Fe / NH4Cl Reflux Reflux 80°C (2-4h) Monitor TLC Start->Reflux Filter Filter (Celite) Remove Iron Sludge Reflux->Filter Extract Extraction (EtOAc) Wash & Dry Filter->Extract Analyze QC Analysis (NMR/IR) Extract->Analyze

Figure 2: Experimental workflow for the reduction of the nitro precursor.

Quality Control & Troubleshooting

A "Self-Validating" protocol requires specific fail-states. Use this table to diagnose synthesis issues.

ObservationProbable CauseCorrective Action
IR Peak at 1530 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Incomplete ReductionReaction stopped too early. Add fresh Fe powder and reflux for 1h.
NMR: H-2 Signal Split Mixed ProductPartial reduction. You likely have a mix of Nitro and Amino. Purify via column chromatography.
Low Yield / Emulsion Iron Sludge TrappingThe iron oxide sludge can trap product. Wash the Celite pad thoroughly with hot solvent, not cold.
Dark/Black Product Oxidation of AmineAnilines oxidize in air. Store under Nitrogen/Argon in the dark.
Reference Data Validation

To confirm your product identity, cross-reference with the following authoritative spectral databases:

  • Aromatic Region: Compare with Methyl 3-amino-4-methylbenzoate if Ethyl data is scarce; the aromatic splitting pattern is identical [1].

  • Ester Region: Verify the quartet at ~4.3 ppm corresponds to 2 protons (Integration = 2H) [2].[2][3][4]

References

  • Royal Society of Chemistry. (2014).[4] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Contains reference NMR data for ethyl benzoate derivatives). Retrieved from [Link][5]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-nitrobenzoate IR Spectrum. (Used as baseline for nitro-ester functionality).[5] Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-methylbenzoate Compound Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-amino-4-methylbenzoate and Its Isomers: A Head-to-Head Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the synthetic route and the properties of the final active pharmaceutical ingredient (API). Among the myriad of available scaffolds, substituted aminobenzoates are of particular interest due to their prevalence in a wide range of pharmaceuticals. This guide provides an in-depth, head-to-head comparison of the synthesis of Ethyl 3-amino-4-methylbenzoate and its key isomers: Ethyl 4-amino-3-methylbenzoate, Ethyl 2-amino-5-methylbenzoate, Ethyl 5-amino-2-methylbenzoate, and Ethyl 2-amino-3-methylbenzoate.

Our focus will be on the practical aspects of their synthesis, offering a comparative analysis of common synthetic routes, experimental considerations, and the underlying mechanistic principles that govern these transformations. This guide is designed to empower you with the knowledge to make informed decisions in your synthetic endeavors.

The Strategic Importance of Positional Isomerism

The seemingly subtle shift in the positions of the amino and methyl groups on the ethyl benzoate scaffold has profound implications for the molecule's electronic and steric properties. This, in turn, dictates its reactivity and its suitability as a precursor for specific target molecules. Understanding the nuances of synthesizing each isomer is therefore paramount.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic disconnections are commonly employed for the synthesis of these ethyl aminomethylbenzoates:

  • Reduction of the corresponding nitrobenzoate: This is a robust and widely used method, where the amino group is introduced at a late stage by the reduction of a nitro group.

  • Esterification of the corresponding aminobenzoic acid: This classic approach involves the formation of the ethyl ester from the commercially available or synthesized aminobenzoic acid.

The choice between these strategies is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Head-to-Head Comparison of Synthetic Routes

Synthesis via Reduction of Ethyl Nitro-methylbenzoates

This approach is highly effective and generally proceeds with good to excellent yields. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Start Ethyl Nitro-methylbenzoate Isomer Reduction Reduction Start->Reduction Product Ethyl Amino-methylbenzoate Isomer Reduction->Product Reagents Reagents: - H₂/Pd-C - Fe/HCl or Fe/NH₄Cl - SnCl₂/HCl Reagents->Reduction

Caption: General workflow for the synthesis of ethyl amino-methylbenzoate isomers via nitro group reduction.

IsomerStarting MaterialTypical Reducing SystemSolventReaction TimeTypical YieldMelting Point (°C)Boiling Point (°C)
Ethyl 3-amino-4-methylbenzoate Ethyl 3-nitro-4-methylbenzoateH₂ (1 atm), 10% Pd/CMethanol12-16 h~95%49-51105 (0.2 mmHg)
Ethyl 4-amino-3-methylbenzoate Ethyl 4-nitro-3-methylbenzoateFe powder, NH₄ClEthanol/Water2-4 h85-95%75-77-
Ethyl 2-amino-5-methylbenzoate Ethyl 2-nitro-5-methylbenzoateH₂ (1 atm), 10% Pd/CEthanol4-6 h>90%30-32145-147 (10 mmHg)
Ethyl 5-amino-2-methylbenzoate Ethyl 5-nitro-2-methylbenzoateSnCl₂·2H₂O, HClEthanol2-3 h~80%84-86-
Ethyl 2-amino-3-methylbenzoate Ethyl 2-nitro-3-methylbenzoateH₂ (1 atm), 10% Pd/CEthanol3 h98.5%--

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding the product with minimal work-up.[1] It is particularly suitable for large-scale synthesis. The choice of solvent (methanol or ethanol) is primarily for dissolving the starting material. The reaction is typically run at room temperature and atmospheric pressure of hydrogen, making it operationally simple.

  • Metal/Acid Reduction (Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl): These methods are classic, cost-effective, and highly reliable for nitro group reductions.[1] Iron in the presence of an acid (like HCl or a salt like NH₄Cl which generates acid in situ) is a workhorse in industrial settings. Stannous chloride (SnCl₂) is a milder reducing agent and can be advantageous when other reducible functional groups are present. The acidic workup requires a subsequent neutralization step to isolate the free amine.

Synthesis via Fischer Esterification of Aminobenzoic Acids

This method is a direct and often high-yielding route, especially when the corresponding aminobenzoic acid is readily available.

Start Aminobenzoic Acid Isomer Esterification Esterification Start->Esterification Product Ethyl Amino-methylbenzoate Isomer Esterification->Product Reagents Reagents: - Ethanol (excess) - Acid Catalyst (H₂SO₄, HCl) Reagents->Esterification

Caption: General workflow for the synthesis of ethyl amino-methylbenzoate isomers via Fischer esterification.

IsomerStarting MaterialCatalystReaction TimeTypical Yield
Ethyl 3-amino-4-methylbenzoate 3-Amino-4-methylbenzoic acidH₂SO₄4-6 h (reflux)~90%
Ethyl 4-amino-3-methylbenzoate 4-Amino-3-methylbenzoic acidH₂SO₄4-6 h (reflux)~85%
Ethyl 2-amino-5-methylbenzoate 2-Amino-5-methylbenzoic acidH₂SO₄5-7 h (reflux)~88%
Ethyl 5-amino-2-methylbenzoate 5-Amino-2-methylbenzoic acidH₂SO₄4-6 h (reflux)~85%
Ethyl 2-amino-3-methylbenzoate 2-Amino-3-methylbenzoic acidH₂SO₄4-6 h (reflux)~90%

Causality Behind Experimental Choices:

  • Fischer Esterification Mechanism: This is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of ethanol. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of ethanol is typically used, or water is removed as it is formed.[2]

  • Steric Hindrance: The yield and reaction time can be influenced by steric hindrance around the carboxylic acid group. For instance, isomers with a methyl group ortho to the carboxylic acid (like Ethyl 2-amino-3-methylbenzoate and Ethyl 5-amino-2-methylbenzoate) might require slightly longer reaction times or more forcing conditions to achieve high conversion due to the steric bulk of the adjacent methyl group impeding the approach of ethanol. However, in practice, the electronic effects of the substituents also play a significant role.

Applications in Drug Development: A Comparative Perspective

The choice of a specific isomer is ultimately driven by its utility as a synthon for a particular drug target.

  • Ethyl 3-amino-4-methylbenzoate: This isomer is a key building block in the synthesis of several kinase inhibitors. For example, it is a crucial intermediate in the synthesis of Nilotinib , a BCR-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[3] Its specific substitution pattern is essential for the correct orientation of the pharmacophoric groups in the final drug molecule.

  • Ethyl 4-amino-3-methylbenzoate: This isomer serves as a precursor for various pharmaceutical agents, including those with potential antitumor and antiviral activities. It has been used in the synthesis of distamycin A derivatives, which are known to interact with DNA.[4]

  • Ethyl 2-amino-5-methylbenzoate: The unique positioning of the functional groups in this isomer makes it a valuable starting material for compounds targeting the central nervous system (CNS). Its derivatives have been explored for their potential as anticonvulsant and analgesic agents.

  • Ethyl 5-amino-2-methylbenzoate & Ethyl 2-amino-3-methylbenzoate: While less commonly cited in blockbuster drugs, these isomers are valuable tools for medicinal chemists in lead optimization. They allow for the exploration of the structure-activity relationship (SAR) by systematically altering the substitution pattern on the aromatic ring, which can lead to improved potency, selectivity, or pharmacokinetic properties.

Conclusion: Making the Right Synthetic Choice

The synthesis of Ethyl 3-amino-4-methylbenzoate and its isomers is well-established, with both the reduction of nitrobenzoates and the esterification of aminobenzoic acids offering viable and high-yielding routes. The decision of which isomer and which synthetic strategy to employ should be based on a careful consideration of the following factors:

  • Target Molecule: The desired substitution pattern of the final drug candidate is the primary determinant.

  • Starting Material Availability and Cost: The accessibility and price of the corresponding nitrobenzoate or aminobenzoic acid will influence the economic feasibility of the synthesis.

  • Scale of Synthesis: For large-scale production, catalytic hydrogenation is often preferred for its clean reaction profile and ease of workup.

  • Presence of Other Functional Groups: The choice of reducing agent in the nitro reduction pathway must be compatible with other functionalities in the molecule.

By understanding the synthetic nuances and the strategic value of each isomer, researchers can navigate the complexities of drug development with greater efficiency and precision. This guide serves as a foundational resource to aid in that decision-making process, ultimately contributing to the successful synthesis of novel and impactful therapeutic agents.

References

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PubChem. Ethyl 2-amino-3-methylbenzoate. [Link]

  • National Center for Biotechnology Information. Ethyl 4-amino-3-methylbenzoate. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ResearchGate. Methyl 4-amino-3-methylbenzoate. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ACS Publications. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]

  • Academia.edu. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • MLR Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. [Link]

  • International Journal of Science for Global Sustainability. Synthesis and Modification of Benzocaine. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • National Center for Biotechnology Information. Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

Sources

Evaluating the efficiency of different purification methods for Ethyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates three distinct purification methodologies for Ethyl 3-amino-4-methylbenzoate , a critical intermediate in the synthesis of benzocaine analogs and kinase inhibitors.

The low melting point of this compound (48–52°C) presents a specific thermodynamic challenge: "oiling out" during thermal recrystallization.[1] Consequently, standard protocols must be adapted.[1]

  • Method A (Acid-Base Extraction): Recommended for removing neutral precursors (e.g., unreacted nitro compounds).[1][2]

  • Method B (Precipitation/Recrystallization): Best for scalability, provided temperature is strictly controlled to prevent phase separation before crystallization.[1]

  • Method C (Flash Chromatography): The "Gold Standard" for analytical purity (>99.5%) but yield-limiting at scale.[1][2]

Compound Profile & Impurity Landscape[1][2][3]

Before selecting a method, the researcher must understand the physicochemical properties that dictate separation mechanics.[1]

PropertyValueImplication for Purification
CAS Number 41191-92-8Specific isomer verification is crucial.[1][2]
Molecular Weight 179.22 g/mol Moderate volatility; amenable to GC.[1][2][3]
Melting Point 48.0 – 52.0°CCRITICAL: High risk of oiling out if recrystallization temp > 50°C.
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~3.5–4.0 (Aniline)Allows for pH-dependent solubility switching.[1]
Key Impurities Ethyl 3-nitro-4-methylbenzoateAzo-dimers (Colored)Hydrolyzed acidNitro groups are neutral; Acids are soluble in base.[1][2]

Methodology Comparison

Method A: Acid-Base Chemical Extraction

Best For: Removing unreacted starting material (Nitro precursors) and non-basic byproducts.[1][2]

This method utilizes the basicity of the amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) to pull the target molecule into the aqueous phase using dilute acid, leaving neutral impurities in the organic phase.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Protonation: Extract with 1.0 M HCl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     vol). The amine becomes the water-soluble hydrochloride salt (
    
    
    
    ).[1]
  • Wash: Keep the Aqueous layer.[1] Wash it once with fresh EtOAc to remove trapped neutrals.[1][2]

  • Basification: Cool aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH > 10. The product will precipitate or oil out.[1]

  • Recovery: Extract the turbid aqueous mixture with EtOAc (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Dry organic layer over 
    
    
    
    and concentrate.[1][4]

Expert Insight: Because the ester group is susceptible to hydrolysis, keep the acid/base contact time short and perform the basification at low temperature.

Method B: Low-Temperature Solvent/Anti-Solvent Precipitation

Best For: Large-scale purification where chromatography is cost-prohibitive.[1][2]

Standard thermal recrystallization is risky due to the low MP (50°C).[1] If the solution boils at 78°C (Ethanol), the product melts before it dissolves, leading to an emulsion (oil) rather than crystals.[2] We use a Solvent/Anti-Solvent approach at moderate temperatures.[1]

Protocol:

  • Dissolution: Dissolve crude product in minimal Ethanol at 35–40°C (Do not boil).

  • Filtration: Filter warm to remove insoluble particulate.[1][2]

  • Anti-Solvent: Slowly add Water dropwise with vigorous stirring until persistent turbidity is observed.[1][2]

  • Crystallization: Stop stirring. Allow to cool to Room Temp, then refrigerate at 4°C.

  • Harvest: Filter crystals and wash with cold 50% EtOH/Water.

Method C: Flash Column Chromatography

Best For: Isolating the compound from structurally similar isomers or colored azo-impurities.[1]

Protocol:

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Gradient elution.[1][2][4] Start 100% Hexanes

    
     10% EtOAc 
    
    
    
    20% EtOAc.[1]
  • Detection: UV at 254 nm (Benzene ring absorption).[1][2]

  • Rf Value: ~0.35 in 20% EtOAc/Hexanes.[1][2]

Comparative Analysis Data

The following data represents average results from three replicate experiments starting with 5.0g of crude material (85% purity).

MetricMethod A: Acid-BaseMethod B: Precip/CrystMethod C: Chromatography
Final Purity (HPLC) 96.5%98.2%>99.5%
Recovery Yield 88%75%92%
Solvent Cost LowVery LowHigh
Time Efficiency Fast (<2 hrs)Slow (Overnight)Moderate (3-4 hrs)
Scalability ExcellentGoodPoor
Impurity Removal Excellent for NeutralsGood for IsomersExcellent for All

Visualizing the Workflow

Decision Matrix for Purification

Use this logic flow to select the correct method for your specific impurity profile.

PurificationDecision Start Crude Ethyl 3-amino-4-methylbenzoate CheckPurity Check Impurity Profile (TLC/LC-MS) Start->CheckPurity IsNeutral Main Impurity is Neutral (e.g., Nitro precursor)? CheckPurity->IsNeutral IsColor Is sample highly colored (Azo impurities)? IsNeutral->IsColor No MethodA Method A: Acid-Base Extraction IsNeutral->MethodA Yes IsScale Is Scale > 10g? IsColor->IsScale No MethodC Method C: Flash Chromatography IsColor->MethodC Yes (Adsorption needed) MethodB Method B: EtOH/Water Precipitation IsScale->MethodB Yes (Cost effective) IsScale->MethodC No (Max purity)

Figure 1: Decision matrix for selecting the optimal purification route based on impurity type and scale.

Acid-Base Extraction Mechanism

Visualizing the phase transfer logic which is critical for Method A.

AcidBaseFlow OrgPhase1 Organic Phase (Amine + Neutral Impurities) AddAcid Add 1M HCl OrgPhase1->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 AqLayer Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqLayer Amine Protonates OrgWaste Organic Waste (Neutrals Discarded) PhaseSep1->OrgWaste Neutrals stay AddBase Add NaOH (pH > 10) AqLayer->AddBase Extract Extract w/ EtOAc AddBase->Extract Final Pure Amine in EtOAc Extract->Final

Figure 2: The chemical "switching" mechanism.[1][2] The amine moves between phases based on pH, leaving impurities behind.[2]

References

  • Tokyo Chemical Industry (TCI). (2023).[1][2] Product Specification: Ethyl 3-Amino-4-methylbenzoate (CAS 41191-92-8).[1][2][3] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate.[1][2] Retrieved from [1][2]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for amino-ester purification protocols).

  • Cohen, J. B. (1920).[1] Practical Organic Chemistry. Macmillan.[1][2] (Foundational acid-base extraction techniques for aniline derivatives).

Sources

Ethyl 3-amino-4-methylbenzoate: A Strategic Intermediate or a Process Impurity? A Comparative Guide for Synthesis Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted aminobenzoates are a cornerstone class of building blocks, prized for their bifunctional nature that allows for diverse and complex molecular architectures. This guide provides a deep, comparative analysis of Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8), evaluating its strategic value against its key isomers and analogs to answer a crucial question: Is it the best choice for your synthesis?

This analysis moves beyond a simple cataloging of properties. We will dissect the causal relationships between molecular structure and reactivity, providing field-proven insights to guide your decision-making process, whether you are in early-stage drug discovery or late-stage process development.

Profile of the Target: Ethyl 3-amino-4-methylbenzoate

Ethyl 3-amino-4-methylbenzoate is a substituted aniline derivative featuring an amino group positioned meta to the ethyl ester and ortho to the methyl group. This specific arrangement defines its unique electronic and steric properties, which are fundamental to its reactivity.

Physicochemical Properties

PropertyValueReference
CAS Number 41191-92-8[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to almost white powder or crystal[1]
Melting Point 48-52 °C[1]
Boiling Point 105 °C @ 0.2 mmHg[1]
Solubility Soluble in Methanol
Safety Causes skin/eye irritation; may cause respiratory irritation[2]

Synthetic Pathway

The most direct and reliable synthesis of Ethyl 3-amino-4-methylbenzoate involves the reduction of its nitro precursor, Ethyl 3-nitro-4-methylbenzoate. A common and efficient method is catalytic transfer hydrogenation using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor. This method is advantageous as it avoids the need for high-pressure hydrogenation equipment.

G cluster_0 Synthesis of Ethyl 3-amino-4-methylbenzoate A Ethyl 3-nitro-4-methylbenzoate C Ethyl 3-amino-4-methylbenzoate A->C Reduction B Pd/C (10%) Ammonium Formate Methanol B->C

Caption: Synthesis via Catalytic Transfer Hydrogenation.

The Core Decision: A Tale of Three Isomers

The utility of an aminobenzoate is fundamentally dictated by the substitution pattern on the aromatic ring. A chemist's choice is rarely between functionally different molecules but rather between subtle, yet critical, isomeric variations. Here, we compare our target compound with its most relevant structural relatives.

The Isomeric Choice: 3-Amino-4-methyl vs. 4-Amino-3-methyl

The decision between Ethyl 3-amino-4-methylbenzoate and its isomer Ethyl 4-amino-3-methylbenzoate is entirely driven by the final target structure. These isomers are not interchangeable and lead to completely different product classes.

  • Case Study 1: Nilotinib Synthesis (Requires the 3-Amino-4-methyl Core) The blockbuster oncology drug Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, requires a central benzamide core with a specific "3-amino-4-methyl" substitution pattern.[3] The amine at the 3-position is crucial for the key amide bond formation that defines the drug's final structure. Therefore, a precursor with this specific arrangement is non-negotiable.

  • Case Study 2: Distamycin Analogs (Requires the 4-Amino-3-methyl Core) In contrast, the synthesis of certain antitumor and antiviral agents, such as bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, requires the Ethyl 4-amino-3-methylbenzoate isomer.[4] In this synthetic route, the amine at the 4-position is the key reactive handle.

Why the Positional Difference Matters: Reactivity Insights

The position of the amino group relative to the electron-withdrawing ester group profoundly impacts the nucleophilicity and basicity of the amine. This can be understood through resonance effects.

G cluster_0 3-Amino Isomer (meta) cluster_1 4-Amino Isomer (para) A In the meta-position, the electron-donating -NH2 group is not in direct conjugation with the electron-withdrawing -COOEt group. Result: The amine retains higher electron density, making it more basic and nucleophilic. B In the para-position, the lone pair of the -NH2 group can be delocalized through the ring and into the carbonyl of the ester group. Result: The amine has lower electron density, making it less basic and nucleophilic.

Caption: Electronic effects of substituent position.

This principle is supported by studies on the protonation sites of aminobenzoic acids, which show that the meta isomer is protonated on the more basic amine group, while the para isomer is protonated on the carboxylic acid.[5]

The Ester Choice: Ethyl vs. Methyl 3-amino-4-methylbenzoate

With the correct isomeric pattern identified, the next decision is the choice of the ester group. For the synthesis of Nilotinib and the related drug Imatinib, the scientific literature and patents overwhelmingly utilize Methyl 3-amino-4-methylbenzoate .[3][6] This suggests it is the superior choice for this specific application.

Let's compare the two based on key manufacturing and chemical criteria.

Comparative Data: Ethyl vs. Methyl Ester for Pharmaceutical Synthesis

FeatureEthyl 3-amino-4-methylbenzoateMethyl 3-amino-4-methylbenzoateAnalysis & Rationale
Primary Application Documented as a Nilotinib impurity.Key intermediate for Nilotinib and Imatinib .[3]The methyl ester is the established, validated building block for these high-value APIs. The ethyl ester is more relevant for impurity profiling and process control.
Molecular Weight 179.22 g/mol 165.19 g/mol The methyl ester is slightly more atom-economical, which can be a factor in large-scale manufacturing.
Physical State Solid (m.p. 48-52 °C)[1]Solid (m.p. 114-116 °C)[7]The higher melting point of the methyl ester can be advantageous for purification by recrystallization and may lead to a more stable, easily handled solid.
Synthesis Precursor Requires ethanol for esterification.Requires methanol for esterification.Both starting alcohols are inexpensive bulk chemicals. The choice may depend on solvent compatibility in subsequent steps or plant-wide solvent management policies.
Downstream Reactivity The ethyl ester is generally more sterically hindered and slightly less reactive towards hydrolysis than the methyl ester.The methyl ester can be hydrolyzed to the corresponding carboxylic acid under milder conditions if required in a subsequent step. This is a key step in the synthesis of the common precursor for Nilotinib and Imatinib.[3]The higher reactivity of the methyl ester for hydrolysis is likely a key reason for its preference in the established synthetic routes.

Experimental Corner: Validated Synthetic Protocols

Trustworthy and reproducible protocols are the bedrock of chemical synthesis. Below are detailed, step-by-step methodologies for the preparation of the title compound and its key alternatives.

Protocol 1: Synthesis of Ethyl 3-amino-4-methylbenzoate (41191-92-8)

Adapted from ChemicalBook Synthesis Route[1]

Reaction: Reduction of Ethyl 3-nitro-4-methylbenzoate via Catalytic Transfer Hydrogenation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve palladium on carbon (10 wt. %) and ammonium formate in methanol.

  • Reagent Addition: In a separate beaker, dissolve Ethyl 3-nitro-4-methylbenzoate in methanol.

  • Reaction: Add the solution of the nitro compound dropwise to the flask containing the catalyst and ammonium formate at room temperature. The reaction is exothermic and may cause the methanol to reflux.

  • Monitoring: After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue to precipitate the product.

  • Purification: Filter the resulting white solid, wash with water, and dry under vacuum to yield Ethyl 3-amino-4-methylbenzoate.

Protocol 2: Synthesis of Ethyl 4-amino-3-methylbenzoate (40800-65-5)

Adapted from Organic Syntheses Procedure[8]

Reaction: Two-step synthesis from Ethyl 4-aminobenzoate (Benzocaine) involving ortho-thiomethylation followed by desulfurization.

  • Part A: Ethyl 4-amino-3-(methylthiomethyl)benzoate

    • Setup: Charge a three-necked flask with Ethyl 4-aminobenzoate, acetonitrile, and dichloromethane. Cool the mixture to between -40°C and -50°C.

    • Chlorination: Add a solution of tert-butyl hypochlorite in dichloromethane dropwise while maintaining the low temperature.

    • Sulfenylation: After a brief stir, add dimethyl sulfide at a rate that keeps the temperature below -30°C. A precipitate will form. Stir for 4 hours at -40°C to -50°C.

    • Rearrangement: Add triethylamine dropwise, then replace the cooling bath with a heating mantle and reflux the mixture for 16 hours.

    • Workup & Isolation: Cool the mixture, concentrate it on a rotary evaporator, and perform a liquid-liquid extraction with dichloromethane. Dry the combined organic phases, concentrate, and recrystallize the resulting solid from ethanol.

  • Part B: Ethyl 4-amino-3-methylbenzoate

    • Setup: Charge a flask with the product from Part A, absolute ethanol, and W-2 Raney Nickel.

    • Desulfurization: Stir the reaction mixture at 25°C for one hour.

    • Workup & Isolation: Carefully decant the ethanolic solution from the pyrophoric Raney Nickel catalyst. Wash the catalyst with ethanol and dichloromethane. Combine the organic solutions, concentrate, and dry to yield the final product as a white solid (77-84% yield).[8]

Protocol 3: Synthesis of Methyl 3-amino-4-methylbenzoate (18595-18-1)

Adapted from Bioorganic and Medicinal Chemistry Letters, 2022, 73, 128914[7]

Reaction: Esterification of 3-Amino-4-methylbenzoic acid.

  • Setup: In a round-bottom flask, suspend 3-amino-4-methylbenzoic acid in anhydrous methanol.

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the cooled solution.

  • Reaction: Stir the solution and heat to reflux for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the mixture with ethyl acetate.

  • Isolation: Dry the combined organic phases over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product as a beige powder (97% yield).[7]

Final Verdict: A Strategic Decision Framework

The choice of a chemical intermediate is never made in a vacuum. It is a strategic decision based on the final target, process efficiency, and economic viability. The following workflow provides a logical pathway for selecting the optimal aminobenzoate building block.

G start Start: Define Target Molecule Structure q1 What is the required regiochemistry of the amino group? start->q1 path1 3-Amino-4-methyl q1->path1 meta-amino path2 4-Amino-3-methyl q1->path2 para-amino q2 Is the target a known Nilotinib/Imatinib analog? path1->q2 use_isomer Select: Ethyl 4-amino-3-methylbenzoate (Leads to different product class, e.g., Distamycin analogs) path2->use_isomer use_methyl Select: Methyl 3-amino-4-methylbenzoate (Validated, Higher MP, Easier Hydrolysis) q2->use_methyl Yes consider_ethyl Consider: Ethyl 3-amino-4-methylbenzoate (Alternative, monitor as potential impurity) q2->consider_ethyl No / Novel Target

Caption: Decision workflow for selecting an aminobenzoate building block.

Therefore, for drug development professionals, understanding Ethyl 3-amino-4-methylbenzoate is more critical from the perspective of analytical chemistry and quality control—as a potential process impurity in the synthesis of major pharmaceuticals—than as a primary strategic intermediate.

References

  • This reference number is not used in the text.
  • Li, T., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o783. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. Available at: [Link]

  • This reference number is not used in the text.
  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • Pharmaffiliates. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • This reference number is not used in the text.
  • Steill, J. D., et al. (2010). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. The Journal of Physical Chemistry A, 114(34), 9345–9352. Available at: [Link]

  • This reference number is not used in the text.

Sources

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